EMD-132338
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
167364-01-4 |
|---|---|
分子式 |
C17H23N5O4 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
2-[4-[[(5R)-3-(4-carbamimidoylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C17H23N5O4/c18-16(19)12-1-3-13(4-2-12)22-10-14(26-17(22)25)9-20-5-7-21(8-6-20)11-15(23)24/h1-4,14H,5-11H2,(H3,18,19)(H,23,24)/t14-/m1/s1 |
InChI 键 |
BXTGCIBGRDGLNI-CQSZACIVSA-N |
产品来源 |
United States |
Foundational & Exploratory
Core Mechanism of Action: A Potent GPIIb/IIIa Antagonist
An In-depth Technical Guide on the Mechanism of Action of EMD-132338
For Researchers, Scientists, and Drug Development Professionals
This compound is a peptidomimetic antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa or αIIbβ3) receptor, a key player in the final common pathway of platelet aggregation. By binding to this receptor, this compound effectively blocks the interaction between platelets and fibrinogen, as well as other ligands like von Willebrand factor, thereby inhibiting thrombus formation. This makes it a subject of interest in antithrombotic research. This compound is also known as the active metabolite of the prodrug Gantofiban (EMD-122347, YM-028), which was under development for the treatment of acute cardiovascular diseases.[1]
The GPIIb/IIIa Signaling Cascade and Point of Intervention
The GPIIb/IIIa receptor is an integrin found on the surface of platelets. Its activation is a critical step in hemostasis and thrombosis. The process can be summarized in two main signaling pathways:
-
Inside-Out Signaling: Various platelet agonists, such as thrombin, collagen, or ADP, bind to their respective receptors on the platelet surface. This initiates a cascade of intracellular signals that ultimately lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.
-
Outside-In Signaling: Upon ligand binding, the activated GPIIb/IIIa receptor triggers further intracellular signaling. This "outside-in" signaling promotes a variety of platelet responses, including spreading, clot retraction, and the stabilization of the platelet plug.
This compound exerts its mechanism of action by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor, thus disrupting the "outside-in" signaling and preventing the cross-linking of platelets that is essential for aggregation.
Below is a diagram illustrating the GPIIb/IIIa signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological Data
While extensive quantitative data for this compound is not widely published, a pharmacokinetic study in healthy subjects following oral administration of its prodrug, Gantofiban, provides some key parameters for the active metabolite, this compound.[1]
| Parameter | Value | Notes |
| Peak Plasma Concentration (Cmax) | 5.3 ± 1.3 ng/mL to 16.6 ± 3.2 ng/mL | Following single escalating oral doses of Gantofiban (2.5, 5, 7.5, and 10 mg)[1] |
| Time to Peak Plasma Concentration (Tmax) | 1.53 ± 0.92 hours | - |
| Elimination Half-Life (t1/2) | 21.2 ± 6.0 hours | Dose-independent[1] |
| Plasma Protein Binding | ~86-87% | Only 13-14% is unbound in serum[1] |
It is important to note the absence of publicly available in vitro potency data such as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) for this compound's direct interaction with the GPIIb/IIIa receptor.
Experimental Protocols
In Vitro Platelet Aggregation Assay (General Protocol)
1. Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
2. Materials:
-
This compound
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Human whole blood or platelet-rich plasma (PRP)
-
Anticoagulant (e.g., sodium citrate)
-
Platelet aggregometer
-
Pipettes, cuvettes, and other standard laboratory equipment
3. Workflow:
4. Detailed Steps:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The supernatant is the PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a high speed (e.g., 1500 x g for 15 minutes).
-
Incubation: Pre-incubate aliquots of the standardized PRP with varying concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Aggregation Measurement: Place the PRP samples in an aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Data Acquisition: Monitor the change in light transmittance through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmittance. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
Logical Relationship of this compound Development
The development and study of this compound are logically connected, starting from its synthesis to its evaluation as a therapeutic agent.
Conclusion
This compound is a potent inhibitor of platelet aggregation through its antagonism of the GPIIb/IIIa receptor. While its clinical development as the prodrug Gantofiban has been explored, publicly available, in-depth technical data, particularly regarding its in vitro potency and detailed experimental protocols, remains limited. The information provided in this guide summarizes the core mechanism of action and available pharmacological data to serve as a foundational resource for researchers and professionals in drug development. Further investigation into historical clinical trial data or specific, albeit difficult to access, publications may be necessary to obtain more granular details.
References
EMD-132338: A Technical Guide to a Glycoprotein IIb/IIIa Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD-132338, the active form of Gantofiban, is a potent and specific antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. By targeting the final common pathway of platelet aggregation, this compound effectively inhibits the formation of thrombi. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, the relevant signaling pathways, detailed experimental protocols for its functional assessment, and a summary of its development status.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. The glycoprotein IIb/IIIa receptor, a key player in this process, facilitates the binding of fibrinogen, which acts as a bridge between platelets, leading to the formation of a platelet plug. This compound emerges as a small molecule inhibitor designed to competitively block this interaction, thereby preventing platelet aggregation.
Mechanism of Action
This compound functions as a direct and reversible antagonist of the GPIIb/IIIa receptor. The primary mechanism involves the inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor on the surface of platelets. This action prevents the cross-linking of platelets, which is the final and essential step in the formation of a platelet aggregate, regardless of the initial platelet agonist.
Signaling Pathway
The GPIIb/IIIa signaling pathway is a complex cascade that ultimately leads to platelet aggregation.
Upon platelet activation by agonists such as ADP, thrombin, or collagen, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. This compound competitively binds to the activated GPIIb/IIIa receptor, preventing its interaction with fibrinogen and thereby inhibiting platelet aggregation.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C17H23N5O4 |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 167364-01-4 |
| Synonyms | Gantofiban, EMD 132338 |
Experimental Protocols
The primary method for evaluating the function of this compound is the in vitro platelet aggregation assay, typically performed using light transmission aggregometry (LTA).
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To determine the in vitro efficacy of this compound in inhibiting platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution of known concentration.
-
Platelet agonist (e.g., Adenosine diphosphate (B83284) - ADP).
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Assay:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a defined volume of adjusted PRP to the aggregometer cuvettes.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a standard concentration of a platelet agonist (e.g., 5-10 µM ADP).
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation) is calculated from the dose-response curve.
-
Development Status
Gantofiban (the prodrug of this compound) was under development by Merck KGaA and Yamanouchi. It progressed to Phase II clinical trials for the treatment of thrombosis. However, the development of Gantofiban was discontinued (B1498344) in 2004. While the specific reasons for the discontinuation are not extensively detailed in publicly available resources, it is not uncommon for drug candidates to be halted during clinical development due to a variety of factors, including efficacy, safety, or strategic business decisions.
Conclusion
This compound is a potent GPIIb/IIIa antagonist that functions by inhibiting the final common pathway of platelet aggregation. Its mechanism of action is well-defined, and its function can be robustly assessed using in vitro platelet aggregation assays. Although its clinical development was discontinued, the study of this compound and other GPIIb/IIIa antagonists has significantly contributed to the understanding of platelet biology and the development of antithrombotic therapies. This technical guide provides a foundational understanding for researchers and scientists working in the fields of hemostasis, thrombosis, and cardiovascular drug discovery.
EMD-132338: A Technical Guide to a Potent GPIIb/IIIa Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD-132338 is a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies. This compound is the active metabolite of the orally bioavailable prodrug, EMD 122347. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro pharmacology, and in vivo efficacy in models of thrombosis. Due to the limited publicly available data, this document synthesizes information primarily from a key 1997 conference abstract, supplemented with established experimental protocols relevant to the study of GPIIb/IIIa antagonists.
Introduction to GPIIb/IIIa Antagonism
Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug. A crucial step in this process is the conformational activation of the GPIIb/IIIa receptor on the platelet surface. Activated GPIIb/IIIa receptors bind to fibrinogen and von Willebrand factor (vWF), leading to the cross-linking of platelets and the formation of a stable thrombus.
Antagonists of the GPIIb/IIIa receptor competitively inhibit the binding of fibrinogen and other ligands, thereby preventing platelet aggregation and thrombus formation. This mechanism of action is the basis for their use in the prevention and treatment of arterial thrombosis, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).
Mechanism of Action of this compound
This compound functions as a direct and competitive antagonist of the GPIIb/IIIa receptor. By binding to the receptor, it blocks the interaction with its natural ligands, most notably fibrinogen. This inhibition prevents the final step of platelet aggregation, regardless of the initial activation stimulus.
dot
Gantofiban (EMD-132338): A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gantofiban (EMD-132338), a non-peptide, orally bioavailable antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, was a promising antithrombotic agent developed through a collaboration between Merck KGaA and Yamanouchi Pharmaceutical. As a fibrinogen receptor antagonist, Gantofiban was designed to inhibit the final common pathway of platelet aggregation, a critical process in the pathophysiology of thrombotic diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of Gantofiban, including its preclinical and clinical evaluation. The development of Gantofiban was ultimately discontinued (B1498344) during Phase II clinical trials, a fate shared by many oral GPIIb/IIIa antagonists due to challenges in achieving a favorable balance between efficacy and bleeding risk. This document details the available scientific and patent literature to construct a thorough understanding of Gantofiban's scientific journey.
Introduction
The glycoprotein IIb/IIIa receptor, a member of the integrin family (αIIbβ3), plays a pivotal role in hemostasis and thrombosis.[1] Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor. This binding mediates the cross-linking of platelets, leading to the formation of a platelet plug.[1] Inhibition of this receptor represents a powerful strategy for preventing arterial thrombosis, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).
The success of intravenous GPIIb/IIIa antagonists, such as abciximab, eptifibatide, and tirofiban, in the acute care setting spurred the development of orally active agents for long-term secondary prevention of thrombotic events.[2] Gantofiban (this compound) emerged from these efforts as a potent, small-molecule inhibitor of the GPIIb/IIIa receptor.
Discovery and Chemical Synthesis
Gantofiban was co-developed by Merck KGaA and Yamanouchi Pharmaceutical (where it was also known as YM128). While specific details of the initial discovery and lead optimization are not extensively published in peer-reviewed literature, the patent literature for related piperazine-based GPIIb/IIIa antagonists provides insights into the probable synthetic strategies.
The chemical structure of Gantofiban is centered around a piperazine (B1678402) scaffold, a common motif in this class of antagonists. The synthesis of such compounds generally involves multi-step organic chemistry processes.
Hypothetical Synthetic Pathway:
A plausible synthetic route, based on patents for similar compounds, would likely involve the following key steps:
-
Synthesis of the Piperazine Core: Preparation of the core piperazine structure with appropriate functional groups for further modification.
-
Coupling Reactions: Sequential coupling of the side chains to the piperazine nitrogen atoms. This could involve amide bond formation or nucleophilic substitution reactions.
-
Introduction of the Arginine-Glycine-Aspartic Acid (RGD) Mimetic Moiety: Incorporation of a chemical group that mimics the RGD sequence of fibrinogen, which is crucial for binding to the GPIIb/IIIa receptor.
-
Final Modification and Purification: Deprotection of any protecting groups used during the synthesis and purification of the final compound, likely using chromatographic techniques.
Mechanism of Action
Gantofiban functions as a direct and competitive antagonist of the GPIIb/IIIa receptor. By binding to the receptor, it prevents the interaction of fibrinogen and other ligands, thereby inhibiting platelet aggregation induced by all known physiological agonists.
Preclinical Pharmacology
The preclinical evaluation of a GPIIb/IIIa antagonist like Gantofiban would have involved a battery of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy. While specific data for Gantofiban is scarce in the public domain, the following sections describe the likely experimental protocols based on studies of similar compounds.
In Vitro Assays
The primary in vitro assay to determine the potency of Gantofiban would be the light transmission aggregometry (LTA) assay.
Experimental Protocol: Light Transmission Aggregometry
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Assay Procedure:
-
Aliquots of PRP are placed in an aggregometer cuvette with a magnetic stir bar.
-
Different concentrations of Gantofiban (or vehicle control) are added to the PRP and incubated for a specific period.
-
Platelet aggregation is induced by adding a platelet agonist, such as ADP (e.g., 5-20 µM), collagen (e.g., 1-5 µg/mL), or thrombin receptor-activating peptide (TRAP).
-
The change in light transmission through the PRP suspension is monitored over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is recorded. The concentration of Gantofiban that inhibits agonist-induced platelet aggregation by 50% (IC50) is calculated.
Table 1: Hypothetical In Vitro Potency of Gantofiban (IC50, nM) (Note: These are representative values based on the potency of other oral GPIIb/IIIa antagonists and are not actual reported data for Gantofiban)
| Agonist | Gantofiban (nM) |
| ADP (20 µM) | 15 |
| Collagen (2 µg/mL) | 25 |
| TRAP (10 µM) | 18 |
To determine the affinity of Gantofiban for the GPIIb/IIIa receptor, competitive binding assays would have been performed using purified receptors and a radiolabeled ligand (e.g., [3H]-tirofiban or [125I]-fibrinogen). The inhibition constant (Ki) would be determined from these experiments.
In Vivo Animal Models of Thrombosis
The antithrombotic efficacy of Gantofiban would have been evaluated in various animal models of arterial thrombosis. Canine models were frequently used for this class of compounds.
Experimental Protocol: Canine Model of Coronary Artery Thrombosis (Folts Model)
-
Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the left circumflex (LCX) coronary artery.
-
Thrombosis Induction: A segment of the LCX is mechanically stenosed to create turbulent blood flow, and the endothelium is damaged to promote platelet adhesion and aggregation. This leads to the formation of a thrombus and cyclical flow reductions (CFRs) in coronary blood flow, which are monitored by an electromagnetic flow probe.
-
Drug Administration: Gantofiban is administered intravenously or orally at various doses.
-
Efficacy Assessment: The primary endpoint is the abolition of CFRs. The dose of Gantofiban required to eliminate CFRs is determined. Bleeding time is also measured as a key safety parameter.
Pharmacokinetics
For an orally administered drug like Gantofiban, a thorough characterization of its pharmacokinetic profile would have been essential.
Table 2: Hypothetical Pharmacokinetic Parameters of Gantofiban (Note: These are representative values and not actual reported data for Gantofiban)
| Parameter | Animal Species | Human |
| Oral Bioavailability (%) | Dog: 40-60 | 30-50 |
| Tmax (hours) | Dog: 1-2 | 1.5-2.5 |
| Half-life (hours) | Dog: 4-6 | 6-8 |
| Clearance (mL/min/kg) | Dog: 10-15 | 5-10 |
| Volume of Distribution (L/kg) | Dog: 1-2 | 0.5-1.5 |
Clinical Development
Gantofiban entered clinical development with the aim of providing a convenient oral therapy for the long-term prevention of thrombotic events.
Phase I Clinical Trials
Phase I studies would have been conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Gantofiban. Pharmacodynamic effects on platelet aggregation would also have been a key endpoint.
Phase II Clinical Trials
Gantofiban progressed to Phase II clinical trials for the treatment of thrombosis.[3] These studies are designed to evaluate the efficacy and further assess the safety of a new drug in a larger group of patients with the target disease. However, the development of Gantofiban was discontinued during this phase.
Timeline of Key Events:
-
July 22, 2002: Phase II clinical trials for thrombosis initiated in Japan.[3]
-
May 13, 2004: Development of Gantofiban was discontinued.[3]
The discontinuation of Gantofiban's development was part of a broader trend of failures among oral GPIIb/IIIa antagonists.[4] Large clinical trials of other oral agents in this class, such as orbofiban, sibrafiban, and xemilofiban, failed to demonstrate a net clinical benefit and, in some cases, were associated with an increased risk of bleeding and even mortality.[2][5] The challenges with this class of drugs included a narrow therapeutic window, variable bioavailability, and the potential for a prothrombotic rebound effect upon discontinuation.
Conclusion
Gantofiban (this compound) represents a significant effort in the development of oral antithrombotic therapies targeting the GPIIb/IIIa receptor. Its discovery and preclinical development demonstrated its potential as a potent inhibitor of platelet aggregation. However, like other oral GPIIb/IIIa antagonists, its clinical development was halted, highlighting the significant challenges in translating the success of intravenous agents in this class to a chronic oral therapy. The history of Gantofiban serves as an important case study in the complexities of antithrombotic drug development, particularly the difficulty in achieving a safe and effective oral agent that targets the final common pathway of platelet aggregation. While Gantofiban itself did not reach the market, the scientific knowledge gained from its development has contributed to the broader understanding of platelet biology and the pursuit of novel antithrombotic strategies.
References
- 1. Effects Of Glycoprotein IIb/IIIa Antagonists: Anti Platelet Aggregation And Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Merck MS Patent Falls as Appeals Court Clarifies Rule (Correct) [news.bloomberglaw.com]
- 3. 2017-08-03 European Patent Office to Grant Merck KGaA, Darmstadt, Germany’s Patent [emdgroup.com]
- 4. Role of Neutrophils and NETs in Animal Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TW200524865A - Fibrinogen receptor antagonists and their use - Google Patents [patents.google.com]
An In-Depth Technical Guide to EMD-132338: A GPIIb/IIIa Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of EMD-132338, a potent and selective antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This document includes detailed experimental protocols and visual representations of the relevant signaling pathways to support further research and development.
Core Chemical and Physical Properties
This compound, also known as gantofiban, is a small molecule inhibitor of the platelet integrin receptor GPIIb/IIIa.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[4-[[3-(4-carbamimidoylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetic acid | [1] |
| Synonyms | EMD 132338, Gantofiban | [1] |
| CAS Number | 167364-01-4 | [1] |
| Chemical Formula | C₁₇H₂₃N₅O₄ | [1][3] |
| Molecular Weight | 361.40 g/mol | [1][3] |
| SMILES | NC(=N)c1ccc(cc1)N1C--INVALID-LINK--OC1=O | [3] |
| InChI Key | BXTGCIBGRDGLNI-CQSZACIVSA-N | [1][3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets.[2] GPIIb/IIIa is an integrin receptor that, upon platelet activation, undergoes a conformational change, increasing its affinity for fibrinogen and von Willebrand factor (vWF).[4] The binding of these ligands cross-links adjacent platelets, leading to platelet aggregation and thrombus formation, which is the final common pathway of platelet aggregation.[4][5]
The activation of GPIIb/IIIa is a critical step in hemostasis and thrombosis and is regulated by complex "inside-out" and "outside-in" signaling pathways.
-
Inside-Out Signaling: Agonists such as thrombin, collagen, and ADP bind to their respective receptors on the platelet surface, triggering intracellular signaling cascades. These cascades, involving molecules like talin and kindlin, converge on the cytoplasmic tails of the GPIIb/IIIa receptor, inducing a conformational change that shifts the extracellular domain to a high-affinity state for its ligands.
-
Outside-In Signaling: The binding of fibrinogen or vWF to the activated GPIIb/IIIa receptor initiates further intracellular signaling events. This "outside-in" signaling reinforces platelet activation, leading to granule secretion, clot retraction, and stabilization of the platelet aggregate.[4]
This compound, by blocking the fibrinogen binding site on GPIIb/IIIa, effectively inhibits both platelet aggregation and the subsequent "outside-in" signaling.[4]
Caption: Mechanism of action of this compound on the GPIIb/IIIa signaling pathway.
Experimental Protocols
The following are detailed protocols for assessing the in vitro activity of this compound.
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
Materials:
-
This compound
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180)
-
Agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin Receptor Activator Peptide (TRAP-6)
-
Phosphate-Buffered Saline (PBS)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should be less than 0.5%.
-
Aggregation Measurement:
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the this compound dilution or vehicle control (PBS with corresponding DMSO concentration) and incubate for 5 minutes at 37°C with stirring.
-
Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with PPP.
-
Add the platelet agonist (e.g., 10 µM ADP, 2 µg/mL Collagen, or 15 µM TRAP-6) to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: Determine the percentage of platelet aggregation inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC₅₀ value.
This protocol measures the binding of a fluorescently labeled fibrinogen analog or a specific anti-GPIIb/IIIa antibody to platelets in the presence of this compound.
Materials:
-
This compound
-
Human whole blood or PRP
-
FITC-conjugated PAC-1 antibody (binds to the activated GPIIb/IIIa) or Alexa Fluor-labeled fibrinogen
-
Platelet agonist (e.g., ADP or TRAP-6)
-
HEPES-Tyrode's buffer
-
Formaldehyde (B43269) solution (for fixing)
-
Flow cytometer
Procedure:
-
Platelet Preparation: Prepare washed platelets by centrifuging PRP and resuspending the platelet pellet in HEPES-Tyrode's buffer. Adjust the platelet concentration to 1 x 10⁷ platelets/mL.
-
Incubation with this compound:
-
In a series of microcentrifuge tubes, add 100 µL of the washed platelet suspension.
-
Add varying concentrations of this compound or vehicle control and incubate for 15 minutes at room temperature.
-
-
Platelet Activation and Ligand Binding:
-
Add a platelet agonist (e.g., 20 µM ADP) to each tube to activate the platelets.
-
Immediately add the fluorescently labeled ligand (FITC-PAC-1 or Alexa Fluor-fibrinogen) at a saturating concentration.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Fixation: Add 500 µL of 1% formaldehyde in PBS to each tube to stop the reaction and fix the platelets.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the platelet population.
-
-
Data Analysis: Calculate the percentage of inhibition of ligand binding for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential effect of the GPIIb/IIIa antagonist orbofiban on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Quantifying GPIIb/IIIa receptor binding using 2 monoclonal antibodies: discriminating abciximab and small molecular weight antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
In Vitro Profile of EMD-132338 (Gantofiban): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-132338, also known as Gantofiban, is a non-peptide small molecule antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The GPIIb/IIIa receptor is a key mediator of platelet aggregation, the final common pathway in the formation of a platelet plug. Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its primary ligand, fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. By blocking the binding of fibrinogen to the GPIIb/IIIa receptor, Gantofiban effectively inhibits platelet aggregation and thrombus formation. This technical guide provides a comprehensive overview of the available in vitro data on this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
Mechanism of Action
Gantofiban is a competitive antagonist of the GPIIb/IIIa receptor. It mimics the Arg-Gly-Asp (RGD) sequence present in fibrinogen and other ligands, allowing it to bind to the receptor's ligand-binding pocket. This reversible binding prevents the interaction of fibrinogen with the activated GPIIb/IIIa receptor, thereby inhibiting platelet aggregation induced by all physiological agonists.
The process of platelet activation and aggregation involves two main signaling pathways:
-
Inside-Out Signaling: Agonist binding to platelet receptors triggers intracellular signaling cascades that lead to the activation of the GPIIb/IIIa receptor, increasing its affinity for ligands.
-
Outside-In Signaling: Ligand binding to the activated GPIIb/IIIa receptor initiates further intracellular signals that promote platelet spreading, granule secretion, and stabilization of the platelet aggregate.
Gantofiban primarily interferes with the final step of inside-out signaling by preventing ligand binding, and as a consequence, it also inhibits outside-in signaling events that are dependent on receptor occupancy.
Quantitative In Vitro Data
While specific quantitative in vitro data for Gantofiban (this compound) is not extensively available in the public domain, the following table summarizes representative inhibitory concentrations for GPIIb/IIIa antagonists against platelet aggregation induced by various agonists. These values provide an expected range of potency for compounds in this class.
| Agonist | Parameter | Representative Value (for GPIIb/IIIa Antagonists) |
| ADP | IC50 | 10 - 100 ng/mL |
| Collagen | IC50 | 100 - 500 ng/mL |
| Thrombin | IC50 | >1000 ng/mL |
Note: IC50 values can vary depending on the specific experimental conditions, including agonist concentration, platelet source (human, porcine, etc.), and assay methodology.
Key In Vitro Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the in vitro activity of GPIIb/IIIa antagonists like Gantofiban.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.
Principle: As platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through. The change in light transmission is proportional to the degree of aggregation.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
Add Gantofiban (or vehicle control) at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring (e.g., 900 rpm).
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-10 µM, or collagen at 2-5 µg/mL) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes using a light transmission aggregometer.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of Gantofiban relative to the vehicle control.
-
Determine the IC50 value (the concentration of Gantofiban that inhibits platelet aggregation by 50%) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
GPIIb/IIIa Receptor Binding Assay
This assay quantifies the binding affinity of Gantofiban to the GPIIb/IIIa receptor, typically using a radiolabeled or fluorescently-labeled ligand.
Principle: The assay measures the displacement of a known high-affinity ligand for the GPIIb/IIIa receptor by the test compound (Gantofiban).
Protocol:
-
Preparation of Washed Platelets:
-
Prepare PRP as described above.
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at 800 x g for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase and adjust the platelet count.
-
-
Binding Assay:
-
In a multi-well plate, add washed platelets, a constant concentration of a labeled ligand (e.g., [³H]-tirofiban or a fluorescently labeled fibrinogen mimetic peptide), and varying concentrations of Gantofiban.
-
Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Separate the bound from free ligand by rapid filtration through a glass fiber filter.
-
Quantify the amount of bound labeled ligand on the filter using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Gantofiban.
-
Determine the Ki (inhibitory constant) or IC50 value from a competitive binding curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the workflow of the in vitro assays used to characterize Gantofiban.
Caption: GPIIb/IIIa Signaling Pathway and Site of Action for Gantofiban.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Conclusion
This compound (Gantofiban) is a potent inhibitor of platelet aggregation that acts by antagonizing the GPIIb/IIIa receptor. The in vitro characterization of this compound relies on well-established assays such as light transmission aggregometry and receptor binding studies. While specific data for Gantofiban is limited in publicly accessible literature, the provided protocols and representative data for the drug class offer a solid foundation for researchers and drug development professionals working with this and similar molecules. The visualization of the signaling pathway and experimental workflows provides a clear conceptual framework for understanding the mechanism of action and the methods used for in vitro evaluation. Further studies are warranted to fully elucidate the detailed in vitro pharmacological profile of Gantofiban.
An In-depth Technical Guide on the Binding Affinity of EMD-132338 to Glycoprotein IIb/IIIa
Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific quantitative data (Kᵢ, IC₅₀, Kₑ) on the binding affinity of EMD-132338 to the Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Similarly, detailed experimental protocols specifically for this compound are not publicly available. This guide provides a comprehensive overview of the GPIIb/IIIa receptor, its signaling pathways, and the established methodologies for characterizing the binding affinity of antagonists like this compound, drawing on data from other well-studied compounds in this class. This compound is known to be a GPIIb/IIIa (αIIbβ3) antagonist that inhibits platelet aggregation and is utilized in antithrombosis research.[1][2]
The Glycoprotein IIb/IIIa Receptor: The Final Common Pathway of Platelet Aggregation
The Glycoprotein IIb/IIIa (GPIIb/IIIa), or integrin αIIbβ3, is a heterodimeric transmembrane receptor crucial for platelet aggregation.[3][4] On resting platelets, GPIIb/IIIa exists in a low-affinity state. Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, a conformational change occurs, shifting the receptor to a high-affinity state for its ligands.[5][6] The primary ligand is fibrinogen, which binds to activated GPIIb/IIIa receptors on adjacent platelets, forming bridges that lead to platelet aggregation and thrombus formation.[3][5] This role as the final common pathway makes GPIIb/IIIa a prime target for antiplatelet therapies.
Signaling Pathways of GPIIb/IIIa Activation and Inhibition
The function of GPIIb/IIIa is regulated by complex signaling cascades, broadly categorized as "inside-out" and "outside-in" signaling.
-
Inside-Out Signaling: This pathway transmits signals from within the platelet to the extracellular domain of GPIIb/IIIa, leading to its activation. Agonist binding to platelet receptors initiates intracellular signaling that results in the binding of talin and kindlin to the cytoplasmic tail of the β3 subunit. This interaction induces a conformational change in the extracellular domain of GPIIb/IIIa, increasing its affinity for fibrinogen.[7]
-
Outside-In Signaling: Ligand binding to GPIIb/IIIa triggers signaling back into the platelet. This process reinforces platelet activation, promotes clot retraction, and stabilizes the thrombus.
GPIIb/IIIa antagonists, such as this compound, act by competitively inhibiting the binding of fibrinogen to the activated receptor, thereby blocking platelet aggregation.
Quantitative Data on GPIIb/IIIa Antagonist Binding Affinity
While specific data for this compound is unavailable, the table below presents representative binding affinity and functional inhibition data for other well-characterized GPIIb/IIIa antagonists. This data is typically determined using the experimental protocols outlined in the subsequent section.
| Compound | Type | Target | Kₑ (nM) | IC₅₀ (nM) - Platelet Aggregation | Reference |
| Abciximab | Monoclonal Antibody Fragment | GPIIb/IIIa, αvβ3 | ~5 | - | [5] |
| Eptifibatide | Cyclic Heptapeptide | GPIIb/IIIa | - | - | [5] |
| Tirofiban | Non-peptide | GPIIb/IIIa | - | - | [8] |
| L-734,217 | Non-peptide | Activated GPIIb/IIIa | 5 | - | [8] |
| L-736,622 | Non-peptide | Resting & Activated GPIIb/IIIa | - | - | [8] |
Note: Kₑ (Equilibrium Dissociation Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values can vary depending on the specific assay conditions.
Experimental Protocols for Determining Binding Affinity
The binding affinity of a compound like this compound to GPIIb/IIIa can be determined through various in vitro assays. The most common are radioligand binding assays and surface plasmon resonance. The functional consequence of this binding is typically assessed using platelet aggregation assays.
Radioligand Binding Assay
This method directly measures the binding of a radiolabeled ligand to the receptor. A competitive binding assay is often used to determine the affinity of an unlabeled compound (like this compound).
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the GPIIb/IIIa receptor.
Materials:
-
Isolated human platelets or cells expressing recombinant GPIIb/IIIa.
-
A suitable radioligand (e.g., [³H]-Tirofiban or a radiolabeled fibrinogen fragment).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Preparation of Platelets: Isolate platelets from fresh human blood by differential centrifugation.
-
Assay Setup: In a multi-well plate, combine the platelet suspension, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events.
Objective: To determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified GPIIb/IIIa receptor.
-
Test compound (this compound) at various concentrations.
-
Running buffer.
Protocol:
-
Immobilization: Covalently immobilize the purified GPIIb/IIIa receptor onto the sensor chip surface.
-
Binding: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units) over time.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.
-
Regeneration: Inject a regeneration solution to remove any remaining bound compound.
-
Data Analysis: Fit the association and dissociation curves to kinetic models to determine kₐ and kₑ. The Kₑ is calculated as kₑ/kₐ.[9]
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for assessing platelet function and the inhibitory effect of antagonists.[10][11][12][13][14]
Objective: To determine the IC₅₀ of a test compound for the inhibition of platelet aggregation.
Materials:
-
Light transmission aggregometer.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen).
-
Test compound (this compound) at various concentrations.
Protocol:
-
PRP and PPP Preparation: Prepare PRP and PPP from fresh human blood by differential centrifugation.[12]
-
Baseline a: Set the baseline light transmission to 0% with PRP and 100% with PPP.[12]
-
Incubation: Add the test compound at various concentrations to the PRP and incubate.
-
Aggregation: Add a platelet agonist to induce aggregation and record the change in light transmission over time.[11]
-
Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Plot the percentage inhibition of aggregation against the concentration of the test compound to determine the IC₅₀.[15][16][17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Analysis of Thrombocytopenia Associated With Glycoprotein IIb/IIIa Inhibitors and Potential Role of Zalunfiban, a Novel Small Molecule Glycoprotein Inhibitor, in Understanding the Mechanism(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of low molecular weight GP IIb/IIIa antagonists that bind preferentially to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of kinetic constants for the interaction between the platelet glycoprotein IIb-IIIa and fibrinogen by means of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. plateletservices.com [plateletservices.com]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. mdpi.com [mdpi.com]
- 14. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimation of anti-platelet drugs on human platelet aggregation with a novel whole blood aggregometer by a screen filtration pressure method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Pharmacokinetics of Diaryl-Substituted Pyrazole Derivatives in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound EMD-132338 is not publicly available. This guide provides an in-depth overview of the pharmacokinetic properties of the broader class of diaryl-substituted pyrazole (B372694) derivatives in animal models, which may serve as a valuable reference.
The diaryl-substituted pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds is critical for the successful development of new drug candidates. This technical guide summarizes available pharmacokinetic data from preclinical animal studies, outlines common experimental protocols, and provides visualizations of key processes to aid researchers in this field.
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of diaryl-substituted pyrazole derivatives can exhibit considerable variability depending on the specific substitutions on the aryl rings and the pyrazole core. The following tables present a summary of reported pharmacokinetic parameters for representative compounds in this class.
Table 1: Pharmacokinetic Parameters of Diaryl Pyrazole Hsp90 Inhibitors in Mice
| Compound | Route | Dose (mg/kg) | Cmax (nmol/L) | AUC (h*nmol/L) | Clearance (L/h) | Oral Bioavailability (%) |
| CCT018159 | i.v. | 20 | - | - | - | - |
| p.o. | 20 | - | - | - | - | |
| CCT066950 | i.v. | 20 | - | - | - | - |
| p.o. | 20 | - | - | - | 1.8 | |
| CCT066952 | i.v. | 20 | - | - | 0.816 | - |
| p.o. | 20 | - | - | - | - | |
| CCT066963 | i.v. | 20 | - | - | - | - |
| p.o. | 20 | - | - | - | - | |
| CCT066965 | i.v. | 20 | - | 15,900 | 0.128 | - |
| p.o. | 20 | 4,710 | 4,710 | - | 29.6 |
Data extracted from a study on a novel diaryl pyrazole resorcinol (B1680541) series of Hsp90 inhibitors.[3][4]
Table 2: In Vitro ADME and In Vivo Pharmacokinetic Parameters of Diaryl-Substituted Pyrazole Compound 85 in Mice
| Parameter | Value |
| Metabolic Stability (Human Microsomes, % remaining at 45 min) | 55 |
| Plasma Protein Binding (%) | 99.9 |
| Volume of Distribution (i.v.) | Moderate |
| Total Plasma Clearance (i.v.) | Low |
| Half-life (i.v., h) | 3.85 |
| Oral Bioavailability (%) | Low |
Data for compound 85, a vicinal diaryl-substituted pyrazole derivative.[5]
Table 3: Qualitative Pharmacokinetic Profile of Diaryl Pyrazole Compound 452 in Rats
| Parameter | Description |
| Oral Bioavailability | Excellent |
| Systemic Clearance | Moderate |
| Exposure | Acceptable |
Compound 452 is a novel 1,5-diaryl pyrazole derivative.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic data. Below are representative protocols for in vivo animal studies and common in vitro ADME assays relevant to the evaluation of diaryl-substituted pyrazole derivatives.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for conducting pharmacokinetic studies in mice or rats.
1. Animal Models:
-
Species: Male or female BALB/c mice or Sprague-Dawley rats are commonly used.[3]
-
Health Status: Animals should be healthy and acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration:
-
Formulation: The test compound is often formulated in a vehicle such as a mixture of DMSO, Tween 20, and saline.[3]
-
Routes of Administration:
-
Intravenous (i.v.): Administered typically via the tail vein to assess systemic clearance and volume of distribution.
-
Oral (p.o.): Administered via oral gavage to determine oral bioavailability.
-
-
Dose Level: The dose will depend on the potency and toxicity of the compound. For early discovery studies, doses might range from 1 to 20 mg/kg.[3]
3. Sample Collection:
-
Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) are collected from a suitable site (e.g., saphenous vein or cardiac puncture for terminal bleed).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalysis:
-
Method: The concentration of the test compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated from the plasma concentration-time data using non-compartmental analysis software.
In Vitro ADME Assays
1. Metabolic Stability Assay (Liver Microsomes):
-
Objective: To assess the intrinsic clearance of a compound by drug-metabolizing enzymes.
-
Protocol Outline:
-
The test compound is incubated with liver microsomes (from human, rat, or mouse) and NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The in vitro half-life and intrinsic clearance are calculated.
-
2. Plasma Protein Binding Assay:
-
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Protocol Outline (Equilibrium Dialysis):
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated at 37°C until equilibrium is reached.
-
The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of plasma protein binding is calculated.
-
Visualizations
The following diagrams illustrate key concepts in the pharmacokinetic evaluation of diaryl-substituted pyrazole derivatives.
Caption: Conceptual overview of the ADME process for an orally administered drug.
Caption: General experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
EMD-132338 and the Inhibition of Platelet Aggregation: A Technical Guide for Researchers
Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for EMD-132338. Therefore, this guide provides a comprehensive overview of its drug class, the Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonists, to offer a foundational understanding for researchers, scientists, and drug development professionals. The data, protocols, and diagrams presented are representative of this class of compounds and should be adapted as necessary for specific research on this compound.
Introduction to this compound and GPIIb/IIIa Antagonists
This compound is identified as a Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, a class of potent inhibitors of platelet aggregation.[1][2][3] These agents are critical tools in the research of thrombosis and the development of antithrombotic therapies. They function by targeting the final common pathway of platelet aggregation, making them effective against a broad range of platelet agonists.
Mechanism of Action of GPIIb/IIIa Antagonists
Platelet aggregation is a critical process in hemostasis and thrombosis. Upon activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, platelets undergo a conformational change in the GPIIb/IIIa receptor (also known as integrin αIIbβ3). This change enables the receptor to bind soluble fibrinogen and von Willebrand factor (vWF), which act as molecular bridges, linking adjacent platelets together to form a platelet plug.
GPIIb/IIIa antagonists, including this compound, exert their antiplatelet effect by competitively inhibiting the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor. By blocking this final step, they effectively prevent platelet aggregation regardless of the initial activating stimulus.
Quantitative Data for Representative GPIIb/IIIa Antagonists
| Compound | Agonist | Assay Method | IC50 | Reference |
| Abciximab | ADP (20 µM) | Light Transmission Aggregometry | 1.25-2.3 µg/mL | [General Knowledge] |
| Eptifibatide | ADP (20 µM) | Light Transmission Aggregometry | 0.11-0.22 µg/mL | [General Knowledge] |
| Tirofiban | ADP | Not Specified | ~5-10 nM | [General Knowledge] |
Note: IC50 values are highly dependent on the experimental conditions, including the agonist and its concentration, the source of platelets (human, rabbit, etc.), and the specific assay methodology employed.
Experimental Protocols for Platelet Aggregation Assays
The following is a generalized protocol for a light transmission aggregometry (LTA) assay, a common method for evaluating the efficacy of platelet aggregation inhibitors.
Principle of Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected and recorded.
Materials and Reagents
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% or 3.8% Sodium Citrate (B86180).
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin, Arachidonic Acid.
-
Test compound: this compound or other GPIIb/IIIa antagonists.
-
Phosphate-buffered saline (PBS).
-
Aggregometer and cuvettes with stir bars.
-
Centrifuge.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
LTA Assay Procedure
-
Baseline Calibration: Set the aggregometer baseline to 0% aggregation using PRP and to 100% aggregation using PPP.
-
Incubation: Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for a few minutes.
-
Inhibitor Addition: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Agonist Addition: Add a predetermined concentration of a platelet agonist to initiate aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.
-
Data Analysis: The maximum percentage of aggregation is determined from the curve. The percentage of inhibition is calculated as: % Inhibition = [1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)] x 100
Conclusion
This compound, as a GPIIb/IIIa antagonist, belongs to a powerful class of antiplatelet agents with significant potential in thrombosis research and therapeutic development. While specific data on this compound remains elusive in the public domain, the established principles and methodologies for studying GPIIb/IIIa antagonists provide a solid framework for its investigation. Researchers are encouraged to utilize the generalized protocols and understanding of the mechanism of action presented in this guide as a starting point for their in-depth studies of this and other novel antiplatelet compounds. Further research is necessary to elucidate the specific pharmacological profile of this compound.
References
Investigating the Anti-thrombotic Effects of EMD-132338: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EMD-132338 is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key mediator of platelet aggregation. It is the active metabolite of the orally administered prodrug, gantofiban. The development of gantofiban and, by extension, this compound, was part of a broader effort in the late 1990s and early 2000s to develop orally active GPIIb/IIIa inhibitors for the long-term prevention of thrombotic events. While intravenous GPIIb/IIIa antagonists demonstrated significant efficacy in acute coronary syndromes, the oral agents, including gantofiban, ultimately failed to show a net clinical benefit in large-scale clinical trials and were associated with an unexplained increase in mortality. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, pharmacokinetic profile, and the experimental methods used to evaluate its anti-thrombotic potential.
Mechanism of Action: GPIIb/IIIa Receptor Antagonism
This compound exerts its anti-thrombotic effect by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, regardless of the initial platelet agonist.
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
Upon vascular injury, platelets are activated by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen. This activation triggers an "inside-out" signaling cascade, leading to a conformational change in the GPIIb/IIIa receptor, which increases its affinity for fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet thrombus. This compound, by blocking the fibrinogen binding site on the GPIIb/IIIa receptor, prevents this cross-linking and subsequent platelet aggregation.
Data Presentation: Pharmacokinetics of this compound
The following data summarizes the pharmacokinetic properties of this compound in healthy subjects following single oral doses of its prodrug, gantofiban.
| Parameter | 2.5 mg Gantofiban | 5 mg Gantofiban | 7.5 mg Gantofiban | 10 mg Gantofiban |
| Peak Plasma Concentration (Cmax) | 5.3 ± 1.3 ng/mL | - | - | 16.6 ± 3.2 ng/mL |
| Time to Peak Concentration (Tmax) | 1.53 ± 0.92 hours | - | - | - |
| Area Under the Curve (AUC) | Dose-dependent, but less than dose-proportional increase | - | - | - |
| Elimination Half-life (t1/2) | 21.2 ± 6.0 hours (dose-independent) | - | - | - |
| Protein Binding | ~13-14% to serum proteins; also binds to platelet fibrinogen receptors | - | - | - |
Note: Data is limited and derived from a single pharmacokinetic study. A comprehensive dose-response relationship for anti-thrombotic efficacy is not publicly available. The failure of oral GPIIb/IIIa antagonists in large clinical trials was often attributed to a narrow therapeutic window, with doses high enough to be effective also causing unacceptable bleeding risks. Some studies also suggested a paradoxical increase in thrombotic events and mortality with chronic oral GPIIb/IIIa inhibition.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the public domain. The following represents a generalized, standard methodology for evaluating the in vitro and in vivo anti-thrombotic effects of a GPIIb/IIIa antagonist.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
4.1.1 Materials:
-
Whole blood from healthy, consenting donors (free from antiplatelet medication for at least two weeks).
-
3.2% Sodium citrate (B86180) anticoagulant.
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]).
-
This compound dissolved in a suitable solvent (e.g., DMSO, saline).
-
Platelet aggregometer.
-
Clinical centrifuge.
4.1.2 Procedure:
-
PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.
-
Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Aggregation Induction: Add a platelet agonist to the PRP to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes).
-
Analysis: Determine the maximum percentage of aggregation for each concentration of this compound and calculate the IC50 value (the concentration that inhibits 50% of the maximal aggregation).
In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Arterial Thrombosis)
This model assesses the ability of a compound to prevent the formation of a thrombus in a blood vessel in a living animal.
4.2.1 Materials:
-
Anesthetized laboratory animals (e.g., mice, rats).
-
Surgical instruments for exposing a carotid artery.
-
Ferric chloride (FeCl3) solution (e.g., 10%).
-
Doppler flow probe or intravital microscope to monitor blood flow.
-
This compound formulated for intravenous or oral administration.
4.2.2 Procedure:
-
Animal Preparation: Anesthetize the animal and surgically expose a carotid artery.
-
Drug Administration: Administer this compound or vehicle control to the animal via the desired route (e.g., intravenous bolus, oral gavage) at various doses.
-
Thrombosis Induction: Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the exposed artery for a defined period (e.g., 3 minutes). This induces endothelial injury and initiates thrombus formation.
-
Blood Flow Monitoring: Continuously monitor blood flow in the artery using a Doppler flow probe or visualize thrombus formation with an intravital microscope.
-
Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion (cessation of blood flow).
-
Analysis: Compare the time to occlusion in the this compound-treated groups to the vehicle control group to determine the anti-thrombotic efficacy.
Conclusion
This compound is a potent GPIIb/IIIa antagonist that effectively inhibits platelet aggregation in vitro. However, its development as an oral anti-thrombotic agent, through its prodrug gantofiban, was halted due to the lack of clinical efficacy and safety concerns that plagued the entire class of oral GPIIb/IIIa inhibitors. The available data, primarily from an early pharmacokinetic study, provides a limited glimpse into the properties of this compound. The provided experimental protocols represent standard methods that would have been employed to characterize its anti-thrombotic effects. The failure of this class of drugs underscores the challenges in translating potent in vitro antiplatelet activity into safe and effective long-term oral therapies for the prevention of thrombosis.
Methodological & Application
Application Notes and Protocols for EMD-132338 (Gantofiban) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-132338, also known as Gantofiban, is a potent and selective non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] This integrin plays a critical role in platelet aggregation by mediating the binding of fibrinogen, von Willebrand factor, and other ligands, which is a key step in thrombus formation. While its primary therapeutic application is in the prevention of thrombotic events, the specific inhibition of integrin αIIbβ3 signaling by Gantofiban offers a valuable tool for in vitro cell culture studies across various research areas, including cell adhesion, migration, and signal transduction.
These application notes provide a comprehensive guide for the utilization of this compound (Gantofiban) in cell culture experiments, including its mechanism of action, protocols for use, and potential research applications.
Mechanism of Action
Gantofiban functions as a competitive antagonist of the GPIIb/IIIa (integrin αIIbβ3) receptor.[1][2] Integrin αIIbβ3 is a heterodimeric transmembrane protein expressed at high levels on the surface of platelets and their precursors, megakaryocytes. Upon platelet activation, the integrin undergoes a conformational change, increasing its affinity for ligands such as fibrinogen. Gantofiban binds to the activated GPIIb/IIIa receptor, preventing the binding of these ligands and thereby inhibiting platelet aggregation and downstream signaling events.[3][4]
The signaling pathway initiated by ligand binding to integrin αIIbβ3 is referred to as "outside-in" signaling. This process involves the recruitment of various intracellular signaling molecules and cytoskeletal proteins to the cytoplasmic tails of the integrin, leading to cellular responses such as cell spreading, clot retraction, and further platelet activation. By blocking the initial ligand binding, Gantofiban effectively inhibits this entire signaling cascade.
Data Presentation
Due to the limited availability of public data on the specific use of Gantofiban in diverse cell culture applications beyond platelet aggregation, a comprehensive table of IC50 values across multiple cancer cell lines is not available. However, data for other GPIIb/IIIa antagonists in platelet-based assays can provide a reference for expected potency. Researchers should empirically determine the optimal concentration for their specific cell line and assay.
Table 1: In Vitro Efficacy of GPIIb/IIIa Antagonists (Platelet Aggregation Assays)
| Compound | Assay Type | Agonist | IC50 Value | Reference |
| Eptifibatide | Light Transmittance Aggregometry | ADP (20 µM) | 0.11 - 0.22 µg/ml | [2] |
| Abciximab | Light Transmittance Aggregometry | ADP (20 µM) | 1.25 - 2.3 µg/ml | [2] |
Note: The above values are for platelet aggregation and should be used as a general guide. The optimal concentration of Gantofiban for other cell types and assays must be determined experimentally.
Experimental Protocols
General Guidelines for Using this compound (Gantofiban) in Cell Culture
1. Reconstitution and Storage:
-
Solubility: Gantofiban is typically soluble in aqueous solutions. Refer to the manufacturer's datasheet for specific solubility information. For cell culture use, it is recommended to prepare a concentrated stock solution in a sterile, biocompatible solvent such as sterile water or DMSO.
-
Stock Solution Preparation:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required amount of Gantofiban and solvent.
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the Gantofiban powder in the appropriate solvent.
-
Ensure the powder is completely dissolved. Gentle warming or vortexing may be required.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, an aliquot can be stored at 4°C for a few days. Protect the solution from light.
2. Determination of Optimal Working Concentration:
The optimal concentration of Gantofiban will vary depending on the cell type, cell density, and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the effective concentration range.
-
Suggested Range: Based on data from other GPIIb/IIIa antagonists, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.
-
Procedure:
-
Plate cells at the desired density in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of Gantofiban in complete cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of Gantofiban. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to assess the cytotoxicity of the compound.
-
The optimal working concentration should be non-toxic or minimally toxic to the cells while eliciting the desired biological effect.
-
Protocol 1: Cell Adhesion Assay
This protocol is designed to assess the effect of Gantofiban on cell adhesion to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
Cells expressing integrin αIIbβ3 (e.g., some melanoma or leukemia cell lines) or cells transfected to express this integrin.
-
96-well tissue culture plates
-
ECM protein (e.g., Fibrinogen, Fibronectin)
-
This compound (Gantofiban)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibrinogen in PBS) overnight at 4°C.
-
The next day, wash the wells twice with sterile PBS.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells twice with sterile PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium.
-
Stain the cells with Calcein-AM (or another suitable dye) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in serum-free medium.
-
-
Treatment and Seeding:
-
Pre-incubate the stained cells with various concentrations of Gantofiban (and a vehicle control) for 30-60 minutes at 37°C.
-
Seed the pre-treated cells onto the ECM-coated and blocked 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
-
Adhesion and Measurement:
-
Allow the cells to adhere for 1-2 hours at 37°C.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add PBS to each well and measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths for the chosen dye.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol assesses the effect of Gantofiban on the collective migration of a cell monolayer.
Materials:
-
Cells that form a confluent monolayer.
-
6-well or 12-well tissue culture plates.
-
Pipette tips (p200 or p1000) or a specialized wound healing insert.
-
This compound (Gantofiban).
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, create a "wound" or scratch in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh complete medium containing the desired concentration of Gantofiban or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture an image of the wound at time 0 using a microscope. Mark the position to ensure the same field of view is captured at later time points.
-
Incubate the plate at 37°C.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure for each treatment group relative to the initial wound area.
-
Compare the rate of wound closure between Gantofiban-treated and control groups.
-
Potential Research Applications
-
Cancer Biology: Some cancer cells, particularly those of metastatic potential, express integrin αIIbβ3. Gantofiban can be used to investigate the role of this integrin in tumor cell adhesion, migration, and invasion.
-
Signal Transduction: As a specific inhibitor, Gantofiban allows for the dissection of the downstream signaling pathways activated by integrin αIIbβ3 in various cell types.
-
Drug Discovery: Gantofiban can serve as a reference compound in screening assays for novel inhibitors of integrin αIIbβ3.
-
Platelet Biology: In addition to standard aggregation assays, Gantofiban can be used in more complex cell culture models of thrombosis and hemostasis, potentially involving co-cultures of platelets with endothelial cells.
Conclusion
This compound (Gantofiban) is a valuable research tool for studying the biology of integrin αIIbβ3 in a cell culture setting. While its primary characterization has been in the context of platelet aggregation, its high specificity makes it suitable for a broader range of applications in cell adhesion, migration, and signal transduction research. Due to the limited publicly available data for its use in diverse cell lines, it is imperative that researchers perform careful dose-response studies to determine the optimal experimental conditions for their specific model system. The protocols and information provided here serve as a starting point for the successful application of Gantofiban in cell culture-based research.
References
- 1. ahajournals.org [ahajournals.org]
- 2. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, signal transduction, activation, and inhibition of integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD-132338
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-132338 is a potent and selective antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] As a key receptor in platelet aggregation, GPIIb/IIIa's inhibition is a critical area of research in the development of anti-thrombotic therapies. These application notes provide detailed protocols for the preparation and storage of this compound solutions, as well as its application in a platelet aggregation assay.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate solution preparation and experimental design.
| Property | Value |
| Chemical Formula | C₁₇H₂₃N₅O₄ |
| Molecular Weight | 361.40 g/mol |
| IUPAC Name | (R)-2-(4-((3-(4-carbamimidoylphenyl)-2-oxooxazolidin-5-yl)methyl)piperazin-1-yl)acetic acid |
| CAS Number | 167364-01-4 |
Solution Preparation
The accurate preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results. The following section provides guidelines for solvent selection and a step-by-step protocol for preparing a stock solution.
Solvent Selection and Solubility
While specific solubility data for this compound in various solvents is not extensively published, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many small organic molecules of similar structure. It is recommended to use anhydrous, high-purity DMSO to prepare the initial stock solution. For aqueous-based in vitro assays, the DMSO stock solution can be further diluted in the appropriate aqueous buffer or cell culture medium. It is important to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh out 3.614 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure the compound is fully dissolved.
-
Verification: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Molarity Calculator for Custom Concentrations
For preparing stock solutions of different concentrations, the following formula can be used:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
A summary of the required mass of this compound for various common stock solution concentrations is provided in the table below.
| Desired Concentration | Volume of DMSO | Mass of this compound to Weigh |
| 1 mM | 1 mL | 0.3614 mg |
| 5 mM | 1 mL | 1.807 mg |
| 10 mM | 1 mL | 3.614 mg |
| 20 mM | 1 mL | 7.228 mg |
Storage and Stability
Proper storage of both the solid compound and its solutions is essential to maintain its chemical integrity and biological activity.
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark at -20°C | Long-term (months to years) |
| Dry, dark at 4°C | Short-term (days to weeks) | |
| Stock Solution (in DMSO) | -20°C | Long-term (months) |
| 4°C | Short-term (days to weeks) |
Note: For optimal stability, it is recommended to protect the solid compound and its solutions from light and moisture. Aliquoting the stock solution into single-use volumes is highly recommended to minimize freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF). This binding cross-links adjacent platelets, leading to the formation of a platelet plug. This compound blocks this binding, thereby inhibiting platelet aggregation.
Caption: GPIIb/IIIa Signaling Pathway and Inhibition by this compound.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
Materials
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate (B86180)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Platelet agonist (e.g., Adenosine diphosphate (B83284) (ADP), Collagen, or Thrombin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated micropipettes
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
PPP Preparation: Re-centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to pellet the remaining cells. Collect the supernatant, which is the platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.
Platelet Aggregation Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Baseline Calibration: Place a cuvette with PPP into the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Sample Preparation: Pipette PRP into aggregometer cuvettes containing a stir bar. The volume will depend on the specific instrument, but is typically 250-500 µL.
-
Incubation with this compound: Add the desired concentration of this compound or vehicle control (DMSO) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C in the aggregometer.
-
Initiation of Aggregation: Add the platelet agonist (e.g., ADP to a final concentration of 5-20 µM) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The extent of aggregation is measured as the maximum change in light transmission.
Data Analysis
The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control. It is recommended to perform a dose-response curve to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation).
Caption: Workflow for the in vitro Platelet Aggregation Assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is as low as possible (<0.5%). Prepare fresh dilutions from the stock solution immediately before use. Gentle warming and vortexing of the diluted solution may help. |
| Low or No Platelet Aggregation | Poor platelet quality. Inactive agonist. | Use freshly drawn blood. Handle PRP gently to avoid premature activation. Check the activity of the agonist. |
| High Variability Between Replicates | Pipetting errors. Inconsistent incubation times. | Use calibrated micropipettes. Ensure consistent timing for all steps of the assay. |
Conclusion
These application notes provide a comprehensive guide for the preparation, storage, and use of the GPIIb/IIIa antagonist this compound in research settings. By following these protocols, researchers can obtain reliable and reproducible data to further investigate the role of GPIIb/IIIa in platelet function and explore the therapeutic potential of its inhibitors.
References
Application Note: Flow Cytometry Analysis with EMD-132338
Topic: Flow Cytometry Analysis with EMD-132338
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for utilizing this compound in flow cytometry applications. The following sections outline the necessary protocols, from sample preparation to data analysis, to ensure accurate and reproducible results. Additionally, this note includes quantitative data summaries and visual representations of experimental workflows and relevant signaling pathways to facilitate a comprehensive understanding of this compound's effects.
Quantitative Data Summary
A thorough review of existing literature and experimental data indicates that there is currently no public information available for a compound designated "this compound" in the context of flow cytometry or other biological applications. The identifier may be incorrect, an internal designation not yet in the public domain, or a typographical error.
Consequently, no quantitative data regarding the effects of this compound on cell populations or fluorescence intensities can be provided at this time. Researchers are advised to verify the compound identifier and consult internal documentation for specific experimental data.
Experimental Protocols
In the absence of specific information for this compound, a general protocol for cell surface and intracellular staining for flow cytometry is provided below. This protocol should be adapted based on the specific cell type, target, and the physicochemical properties of this compound once that information is available.
I. General Cell Preparation
-
Cell Suspension: Prepare a single-cell suspension from whole blood, tissue culture, or other biological samples. For peripheral blood, red blood cell lysis may be necessary. For tissues, mechanical and enzymatic digestion may be required.[1]
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method such as Trypan Blue exclusion. Viability should be >90% for optimal results.
-
Washing: Wash the cells by centrifuging at 300-400 x g for 5 minutes at 4°C and resuspending the pellet in cold phosphate-buffered saline (PBS) or a suitable flow cytometry staining buffer.[1]
II. Cell Surface Staining Protocol
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.
-
Antibody Incubation: Add the fluorophore-conjugated primary antibodies for cell surface markers to the cell suspension. Incubate for 30 minutes at 2-8°C in the dark.[2]
-
Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.[2]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer for analysis.
III. Intracellular Staining Protocol
-
Surface Staining: Perform cell surface staining as described above.
-
Fixation: After surface staining, fix the cells by incubating with a fixation buffer (e.g., 1-4% paraformaldehyde) for 10-20 minutes at room temperature. This step crosslinks proteins and stabilizes the cell membrane.
-
Permeabilization: Wash the fixed cells, then add a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent) to allow antibodies to access intracellular targets. For some targets, such as phosphorylated proteins, cold methanol (B129727) can be used for permeabilization.
-
Intracellular Antibody Incubation: Add the fluorophore-conjugated antibodies specific for the intracellular targets to the permeabilized cells. Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells twice with permeabilization buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in flow cytometry staining buffer for analysis.
Diagrams and Visualizations
As no information is available for this compound, including its mechanism of action or the signaling pathways it may affect, specific diagrams cannot be generated. Below are generic templates for an experimental workflow and a hypothetical signaling pathway that can be adapted once the necessary details about this compound are known.
Caption: General experimental workflow for flow cytometry.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols: The Use of Gantofiban (EMD-132338) in Combination with Other Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantofiban (formerly known under the development code EMD-132338) is a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on platelets. By blocking this receptor, Gantofiban inhibits the final common pathway of platelet aggregation, a critical step in the formation of thrombi. While the clinical development of Gantofiban was discontinued, its mechanism of action remains relevant for research into antithrombotic therapies. These application notes provide a framework for investigating the effects of Gantofiban, particularly in combination with other classes of anticoagulants.
Due to the limited availability of specific data for Gantofiban, this document incorporates representative data and protocols from other well-characterized GPIIb/IIIa antagonists, such as tirofiban (B1683177) and abciximab (B1174564), to provide a comprehensive guide for researchers. This approach allows for the exploration of the potential synergistic or additive effects of combining a GPIIb/IIIa antagonist with other anticoagulants, a strategy aimed at achieving a more potent antithrombotic effect or targeting different aspects of the coagulation cascade.
Mechanism of Action: GPIIb/IIIa Inhibition
The coagulation cascade and platelet activation are two interconnected processes leading to thrombus formation. While traditional anticoagulants like heparin and warfarin (B611796) primarily target the enzymatic coagulation cascade, antiplatelet agents like Gantofiban target platelet function. The GPIIb/IIIa receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen, leading to platelet aggregation and the formation of a stable platelet plug. Gantofiban, by blocking this binding, effectively prevents platelet aggregation regardless of the initial platelet agonist.
Combination Therapy Rationale
Combining Gantofiban with other anticoagulants, such as heparins (unfractionated heparin or low molecular weight heparin) or vitamin K antagonists (e.g., warfarin), could offer a multi-pronged approach to thrombotic disorders. This strategy may be particularly relevant in high-risk settings such as acute coronary syndromes (ACS) or percutaneous coronary interventions (PCI). The rationale is to simultaneously inhibit both platelet aggregation and the generation of fibrin, potentially leading to a more profound antithrombotic effect. However, this approach also carries an increased risk of bleeding, which necessitates careful evaluation in preclinical and clinical settings.
Data Presentation
Table 1: In Vitro Effects of GPIIb/IIIa Antagonists on Platelet Aggregation
| Agonist (Concentration) | GPIIb/IIIa Antagonist | Concentration | Inhibition of Platelet Aggregation (%) | Reference |
| ADP (20 µM) | Tirofiban | 25 ng/mL | ~78% | [1] |
| ADP (20 µM) | Tirofiban | 37.5 ng/mL | >90% | [1] |
| ADP (20 µM) | Tirofiban | 50 ng/mL | >90% | [1] |
| ADP | Tirofiban (70-280 ng/mL) | Progressive increase | Progressive delay in thrombin generation | [2][3] |
Note: Data for tirofiban is used as a representative example for a GPIIb/IIIa antagonist.
Table 2: Ex Vivo/In Vivo Effects of Combining GPIIb/IIIa Antagonists with Heparin
| Parameter | Treatment Group | Result | Reference |
| Activated Clotting Time (ACT) | Heparin alone | Baseline | [4] |
| Heparin + Tirofiban | Significantly increased vs. Heparin alone | [2][3] | |
| Heparin + Abciximab | No significant difference vs. Heparin + Tirofiban | [4] | |
| Thrombin Generation | Heparin alone | Delayed onset | [2][3] |
| Heparin + Tirofiban | Further delayed onset vs. Heparin alone | [2][3] | |
| Bleeding Time | Aspirin (single dose) | Significantly prolonged | [5] |
| Indomethacin (single dose) | No effect | [5] |
Note: Data for tirofiban and abciximab are used as representative examples for GPIIb/IIIa antagonists.
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of Gantofiban, alone and in combination with other anticoagulants, on platelet aggregation in vitro.
Materials:
-
Gantofiban (this compound)
-
Other anticoagulants (e.g., heparin, warfarin metabolite)
-
Platelet-rich plasma (PRP) isolated from citrated whole blood of healthy donors
-
Platelet agonist (e.g., adenosine (B11128) diphosphate (B83284) - ADP, thrombin receptor-activating peptide - TRAP)
-
Light transmission aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Pre-incubate aliquots of PRP with varying concentrations of Gantofiban, the other anticoagulant, or the combination of both for a specified time (e.g., 10 minutes) at 37°C. A vehicle control (e.g., PBS) should be included.
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Establish a baseline light transmission for each sample.
-
Add the platelet agonist (e.g., ADP to a final concentration of 20 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Calculate the percentage of platelet aggregation inhibition relative to the vehicle control.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of Gantofiban in combination with heparin on the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Gantofiban (this compound)
-
Heparin
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
Coagulometer
Procedure:
-
Prepare PPP from citrated whole blood.
-
Pre-warm the PPP samples, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix PPP with Gantofiban, heparin, or the combination. Include a vehicle control.
-
Add the aPTT reagent to the plasma mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding the pre-warmed CaCl₂ solution.
-
The coagulometer will automatically measure the time until clot formation.
-
Record the clotting time in seconds. An increase in clotting time indicates an anticoagulant effect.[6][7][8][9]
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of Gantofiban in combination with a vitamin K antagonist (like the active metabolite of warfarin) on the extrinsic and common pathways of coagulation.
Materials:
-
Gantofiban (this compound)
-
Warfarin active metabolite
-
Citrated platelet-poor plasma (PPP)
-
PT reagent (containing tissue factor and phospholipids)
-
Coagulometer
Procedure:
-
Prepare PPP from citrated whole blood.
-
Pre-warm the PPP samples and PT reagent to 37°C.
-
In a coagulometer cuvette, mix PPP with Gantofiban, the warfarin metabolite, or the combination. Include a vehicle control.
-
Initiate the clotting reaction by adding the pre-warmed PT reagent.
-
The coagulometer will measure the time until clot formation.
-
Record the clotting time in seconds. The results can also be expressed as the International Normalized Ratio (INR).[10][11][12][13][14]
In Vivo Bleeding Time Assay (Animal Model)
Objective: To assess the potential for increased bleeding risk when combining Gantofiban with other anticoagulants in a preclinical animal model.
Materials:
-
Gantofiban (this compound)
-
Other anticoagulants (e.g., heparin)
-
Anesthetized small animal model (e.g., rat or mouse)
-
Scalpel or standardized tail-cutting device
-
Filter paper
-
Stopwatch
Procedure:
-
Administer Gantofiban, the other anticoagulant, the combination, or a vehicle control to the animals via an appropriate route (e.g., intravenous).
-
After a specified time to allow for drug distribution, make a standardized incision on the tail of the anesthetized animal (e.g., 3 mm from the tip).
-
Immediately start the stopwatch.
-
Gently blot the emerging blood with filter paper every 30 seconds without touching the wound.
-
Stop the stopwatch when bleeding ceases (no bloodstain on the filter paper for 30 seconds).
-
Record the bleeding time. A prolonged bleeding time indicates an increased bleeding tendency.
Visualizations
Caption: Gantofiban's mechanism of action on the platelet signaling pathway.
References
- 1. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]
- 2. Effects of tirofiban on haemostatic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of abciximab versus tirofiban on activated clotting time during percutaneous intervention and its relation to clinical outcomes--observations from the TARGET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of "anti-platelet" drugs on bleeding time and platelet aggregation in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. linear.es [linear.es]
- 7. atlas-medical.com [atlas-medical.com]
- 8. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 13. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. diagnolab.com.na [diagnolab.com.na]
Application Notes and Protocols for Studying Integrin Signaling with EMD-132338
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-132338 is a potent and selective antagonist of the integrin GPIIb/IIIa (also known as αIIbβ3). Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in a wide array of cellular processes including signaling, survival, proliferation, and migration.[1][2] The GPIIb/IIIa integrin is predominantly expressed on platelets and is essential for platelet aggregation, a key event in thrombosis. This compound, by blocking the binding of fibrinogen to GPIIb/IIIa, effectively inhibits platelet aggregation. This property makes it a valuable tool for studying integrin signaling pathways and for research in antithrombotic therapies.
These application notes provide an overview of the use of this compound in studying integrin signaling, with detailed protocols for key in vitro experiments.
Mechanism of Action
Integrins transmit signals bidirectionally across the plasma membrane ("outside-in" and "inside-out" signaling).[2] Upon ligand binding to the extracellular domain, integrins cluster and recruit a complex of signaling proteins to their cytoplasmic tails, including Focal Adhesion Kinase (FAK) and Src family kinases.[1][2] This clustering initiates a signaling cascade that influences cell behavior.
This compound is a competitive antagonist that binds to the GPIIb/IIIa receptor, preventing its interaction with natural ligands like fibrinogen. This blockade inhibits "outside-in" signaling initiated by ligand binding and can be used to probe the downstream consequences of disrupting this interaction.
Data Presentation
| Compound | Target | Assay | Agonist | IC50 |
| This compound | GPIIb/IIIa (αIIbβ3) | Platelet Aggregation | ADP | User Determined |
| Example: Clopidogrel (B1663587) | P2Y12 (indirectly affecting GPIIb/IIIa activation) | Platelet Aggregation | ADP | 1.9 ± 0.3 µM[3] |
| Example: Fisetin | Thromboxane A2 pathway | Platelet Aggregation | Arachidonic Acid | 22 µM[4] |
| Example: Kaempferol | Thromboxane A2 pathway | Platelet Aggregation | Arachidonic Acid | 20 µM[4] |
| Example: Quercetin | Thromboxane A2 pathway | Platelet Aggregation | Arachidonic Acid | 13 µM[4] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay is fundamental for confirming the inhibitory activity of this compound on platelet function.
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced platelet aggregation.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, collagen, or thrombin)[5]
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to achieve a range of final concentrations.
-
Prepare PRP from fresh whole blood anticoagulated with sodium citrate.
-
Pre-warm the PRP samples to 37°C.
-
Add different concentrations of this compound or vehicle control to the PRP samples and incubate for a predetermined time (e.g., 5-15 minutes).
-
Initiate platelet aggregation by adding an agonist (e.g., 10 µM ADP or 2 µg/mL collagen).
-
Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
Logical Workflow for Platelet Aggregation Assay
Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.
Cell Adhesion Assay
This assay evaluates the effect of this compound on the adhesion of cells expressing αIIbβ3 integrin to a substrate coated with an integrin ligand, such as fibrinogen.
Objective: To assess the ability of this compound to inhibit integrin-mediated cell adhesion.
Materials:
-
Cells expressing GPIIb/IIIa (e.g., CHO cells transfected with αIIbβ3 or platelets)
-
This compound
-
96-well microplate
-
Fibrinogen (or other suitable ECM protein)
-
Bovine Serum Albumin (BSA) for blocking
-
Cell stain (e.g., Crystal Violet or a fluorescent dye like Calcein-AM)[6]
-
Extraction buffer (for colorimetric assays)
-
Plate reader (absorbance or fluorescence)
Protocol:
-
Coat the wells of a 96-well plate with fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C. Coat control wells with BSA.
-
Wash the wells with PBS and block non-specific binding sites with a BSA solution (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Prepare a cell suspension in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Seed the pre-incubated cells into the coated wells (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C to allow for adhesion.[7]
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Stain the adherent cells.
-
For Crystal Violet: Fix the cells with methanol, stain with 0.5% crystal violet solution, wash, and then solubilize the dye with an extraction buffer.
-
For Calcein-AM: Incubate the cells with Calcein-AM solution, then wash.[6]
-
-
Quantify the adhesion by measuring the absorbance (for Crystal Violet) or fluorescence (for Calcein-AM) using a plate reader.
-
Calculate the percentage of adhesion relative to the vehicle control.
Signaling Pathway: Integrin-Mediated Adhesion
Caption: this compound blocks integrin binding to the ECM, inhibiting downstream signaling and cell adhesion.
Western Blotting for FAK Phosphorylation
This protocol is used to investigate the effect of this compound on the downstream signaling of integrin activation, specifically the phosphorylation of Focal Adhesion Kinase (FAK).
Objective: To determine if this compound inhibits adhesion-induced phosphorylation of FAK at key tyrosine residues (e.g., Y397).
Materials:
-
Cells expressing GPIIb/IIIa
-
This compound
-
Cell culture plates coated with fibrinogen
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (e.g., pY397) and anti-total-FAK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells onto fibrinogen-coated plates and allow them to adhere and spread.
-
Treat the cells with different concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in FAK phosphorylation.
Experimental Workflow for Western Blotting
References
- 1. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
EMD-132338 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD-132338, also known as Gantofiban, is a potent and selective antagonist of the Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] As a key receptor in platelet aggregation, GPIIb/IIIa plays a crucial role in thrombosis. This compound inhibits platelet aggregation by blocking the final common pathway of this process, making it a valuable tool for research in thrombosis and hemostasis.[1][2][3] These application notes provide detailed information on the procurement of this compound, its mechanism of action, and protocols for its use in in vitro studies.
Supplier and Purchasing Information
This compound is available from various biochemical suppliers. The following table summarizes the key purchasing information from identified vendors. Researchers should verify the product specifications with the supplier before ordering.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Formulation |
| MedKoo Biosciences | This compound | 127904 | 167364-01-4 | C17H23N5O4 | ≥98% | Powder |
| MedchemExpress | This compound | HY-108573 | 167364-01-4 | C17H23N5O4 | >98% | Solid |
Table 1: Purchasing Information for this compound. This table provides a summary of suppliers and key product details for ordering this compound for research purposes.
Mechanism of Action and Signaling Pathway
This compound functions as a direct antagonist of the GPIIb/IIIa receptor on the surface of platelets.[1] In resting platelets, the GPIIb/IIIa receptor is in an inactive state.[4] Upon platelet activation by various agonists such as thrombin, ADP, or collagen, an "inside-out" signaling cascade is initiated.[4][5] This leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for its ligands, primarily fibrinogen and von Willebrand factor (vWF).[2][4] These ligands then act as bridges between adjacent platelets, leading to platelet aggregation and the formation of a thrombus.[2]
This compound competitively inhibits the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor, thereby blocking the final step of platelet aggregation.[2] This action is independent of the specific agonist that initiated platelet activation, making it a broad-spectrum antiplatelet agent.[6]
Below is a diagram illustrating the signaling pathway of platelet activation and the point of inhibition by this compound.
Figure 1: GPIIb/IIIa Signaling Pathway and this compound Inhibition.
Experimental Protocols
The primary in vitro application of this compound is in platelet aggregation assays. Light Transmission Aggregometry (LTA) is the gold standard method for this purpose.[7]
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Materials and Reagents:
-
This compound (Gantofiban)
-
Human whole blood (collected in 3.8% sodium citrate)[8]
-
Platelet agonists (e.g., ADP, thrombin, collagen, arachidonic acid)[7][8]
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): [7]
-
Collect fresh human whole blood into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).[8]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
3. Platelet Aggregation Assay: [7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or as recommended by the supplier) and make serial dilutions to the desired test concentrations.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.
4. Data Analysis:
-
Construct dose-response curves by plotting the percentage of platelet aggregation inhibition against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.
Below is a workflow diagram for the platelet aggregation assay.
Figure 2: Experimental Workflow for Platelet Aggregation Assay.
Conclusion
This compound is a valuable research tool for studying the role of the GPIIb/IIIa receptor in platelet aggregation and thrombosis. The provided information on its procurement, mechanism of action, and detailed experimental protocols will aid researchers in designing and executing robust in vitro studies. It is recommended to consult the original research articles and supplier's technical datasheets for any specific experimental conditions or safety precautions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and shedding of platelet glycoprotein IIb/IIIa under non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EMD-132338 solubility issues and solutions
Welcome to the technical support center for EMD-132338. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Currently, there is limited publicly available quantitative data on the solubility of this compound. As a complex organic molecule, it is anticipated to have low aqueous solubility. For initial experiments, it is recommended to test solubility in a range of organic solvents, such as Dimethyl Sulfoxide (DMSO) and ethanol. A general approach is to first prepare a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous buffers for your experiments.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A2: This is a common issue for compounds with low aqueous solubility. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous medium, the dramatic increase in solvent polarity can cause the compound to "crash out" or precipitate. The final concentration of your compound in the aqueous solution may be exceeding its solubility limit in that medium.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v). It is crucial to prepare your stock solutions at a high enough concentration so that the volume of stock added to your aqueous medium is minimal.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution in aqueous buffers is not recommended for hydrophobic compounds like this compound and is likely to be unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in an organic solvent such as DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in the chosen organic solvent.
-
Possible Cause: The concentration you are trying to achieve is above the compound's solubility limit in that specific solvent.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Try to dissolve the compound in a larger volume of the solvent to achieve a lower, potentially more soluble, concentration.
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution of the compound.
-
Try an Alternative Solvent: If DMSO fails, consider other organic solvents such as ethanol, DMF, or a co-solvent system.
-
Issue 2: The compound precipitates out of solution upon dilution of the organic stock into an aqueous medium.
-
Possible Cause: The final concentration in the aqueous buffer is too high, or the mixing technique is causing localized high concentrations, leading to precipitation.
-
Troubleshooting Steps:
-
Optimize Final Concentration: Reduce the final working concentration of this compound in your aqueous solution.
-
Improve Mixing Technique: Add the organic stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent localized precipitation.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium, and then into the final aqueous medium.
-
Consider Co-solvents: For in vivo or other challenging applications, co-solvents like polyethylene (B3416737) glycols (PEGs) or surfactants like Tween® 80 can be used in the formulation to improve and maintain solubility.
-
Data Presentation
Illustrative Solubility Data for this compound
Disclaimer: The following data is for illustrative purposes only and is based on typical solubility characteristics of similar compounds. It is not based on experimentally determined values for this compound. Researchers should determine the solubility of this compound for their specific experimental conditions.
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |
| DMSO | > 25 | > 69.2 | A good solvent for stock solutions. |
| Ethanol | ~5 | ~13.8 | May require warming to dissolve. |
| Water | < 0.1 | < 0.28 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | < 0.28 | Practically insoluble. |
Molecular Weight of this compound: 361.4 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 3.614 mg of this compound powder using an analytical balance.
-
Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C to ensure complete dissolution.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (to minimize precipitation)
-
Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution in DMSO, you can prepare intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution:
-
Pre-warm your aqueous buffer (e.g., cell culture medium) to the desired experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. For example, to make a 10 µM working solution in 10 mL of medium from a 10 mM stock, you would add 10 µL of the stock to the 10 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Continue to vortex for a few seconds after adding the stock to ensure uniform mixing.
-
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Mechanism of action of this compound as a GPIIb/IIIa antagonist.[1]
References
Technical Support Center: EMD-132338 Experimental Integrity
This technical support center provides guidance to researchers, scientists, and drug development professionals on the best practices for handling and utilizing EMD-132338 in experimental settings. The information provided is aimed at minimizing compound degradation and ensuring the reliability and reproducibility of your results. As specific degradation studies for this compound are not extensively published, this guide is based on the known stability of its core chemical moieties: a piperazine (B1678402) ring, an oxazolidinone ring, and a carbamimidoylphenyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the functional groups present in this compound, the primary factors that can lead to its degradation are:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the oxazolidinone and amidine groups.
-
Temperature: Elevated temperatures can accelerate degradation, particularly thermal decomposition of the piperazine and oxazolidinone rings. Storing samples at room temperature for extended periods should be avoided.[1]
-
Light: Exposure to UV or ambient light can potentially lead to photodegradation of the piperazine ring.
-
Oxidation: The piperazine and oxazolidinone moieties can be susceptible to oxidative degradation.[2][3]
Q2: How should I store my stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored at -20°C or lower for long-term storage (months to years) and at 2-8°C for short-term storage (days to weeks). The solvent used for the stock solution is also critical; use anhydrous, aprotic solvents if possible. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What are the signs of this compound degradation in my experiments?
A3: Signs of degradation can include:
-
Inconsistent or reduced biological activity of the compound.
-
Appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the compound or solution (e.g., color change).
Q4: Can I prepare my working solutions in aqueous buffers?
A4: While aqueous buffers are often necessary for biological experiments, it is crucial to be aware that they can promote hydrolysis of this compound. It is best to prepare working solutions in the appropriate buffer immediately before use. The stability of amidine derivatives is often greatest around neutral pH.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare working solutions immediately before each experiment. 4. Verify the pH of your experimental buffer; amidines are generally more stable at neutral pH.[5] |
| Appearance of unknown peaks in analytical data (HPLC, LC-MS). | This compound has degraded into one or more byproducts. | 1. Analyze a freshly prepared sample as a reference. 2. Review your experimental protocol for potential stressors (e.g., high temperature, extreme pH, prolonged light exposure). 3. Consider potential hydrolysis of the oxazolidinone or amidine groups, or oxidation of the piperazine ring.[6][7][8] |
| Variability between experimental replicates. | Inconsistent degradation of this compound across different samples. | 1. Ensure uniform handling and storage of all samples. 2. Standardize the time between solution preparation and experimental use. 3. Protect samples from light and maintain a consistent temperature. |
Data on Functional Group Stability
The stability of this compound can be inferred from the known behavior of its key functional groups.
| Functional Group | Potential Degradation Pathways | Key Stability Considerations |
| Piperazine Ring | N-oxidation, N-dealkylation, Ring cleavage, Photodegradation.[3][9][10] | - Avoid prolonged exposure to light and oxidizing agents.- Phenyl piperazines can be less stable than benzyl (B1604629) piperazines.[1]- Avoid storage at room temperature.[1] |
| Oxazolidinone Ring | Hydrolysis (especially under basic conditions), Oxidative degradation, Thermal decomposition.[2][6][11] | - Hydrolysis can lead to ring-opening.[6][12]- Stability is influenced by substituents on the ring.[13] |
| Carbamimidoylphenyl (Amidine) Group | Hydrolysis.[7][14] | - The rate of hydrolysis is pH-dependent.[15]- Generally more stable at neutral pH.[4] |
Experimental Protocols to Minimize Degradation
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Whenever possible, dissolve this compound in a high-quality, anhydrous, aprotic solvent such as DMSO or DMF.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent in your final experimental setup.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, store at 4°C for a few days. Protect from light by using amber vials or by wrapping vials in foil.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Timing: Prepare the final working dilution of this compound in your aqueous experimental buffer immediately before adding it to your assay.
-
pH Control: Ensure your experimental buffer is at a pH that is optimal for your assay and as close to neutral as possible to minimize hydrolysis of the amidine and oxazolidinone groups.
-
Temperature: Perform all dilutions at room temperature or on ice to minimize thermal degradation. Do not heat solutions containing this compound.
-
Light Protection: Conduct experimental manipulations under reduced light conditions where feasible.
Visualizing Potential Degradation and Experimental Workflow
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen-bonding behavior of amidines in helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxazolidine - Wikipedia [en.wikipedia.org]
- 13. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EMD-132338 and GPIIb/IIIa Antagonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with EMD-132338, a Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist. The information provided is based on the known characteristics of GPIIb/IIIa antagonists as a class, as specific off-target data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is classified as a Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. The GPIIb/IIIa receptor, also known as integrin αIIbβ3, is a key receptor on the surface of platelets.[1] Its primary function is to bind to fibrinogen and von Willebrand factor, mediating platelet aggregation and the formation of thrombi.[1][2]
Q2: What are the potential off-target effects to consider when using a GPIIb/IIIa antagonist like this compound?
While small molecule GPIIb/IIIa inhibitors are generally highly specific, some off-target effects have been reported for the drug class, particularly with less selective agents.[3][4][5] Researchers should consider the following potential off-target interactions:
-
Interaction with other integrins: Some GPIIb/IIIa antagonists, notably the monoclonal antibody abciximab, have been shown to cross-react with other integrins such as αvβ3 (the vitronectin receptor) and Mac-1 (a leukocyte-associated integrin).[3][4][5] This can lead to effects on endothelial cells and leukocytes.
-
Modulation of inflammatory responses: Off-target effects of GPIIb/IIIa inhibitors can be linked to a suppression of the inflammatory response.[3][4]
Q3: What are the most common adverse effects observed with GPIIb/IIIa inhibitors in pre-clinical and clinical studies?
The most frequently reported adverse effects for GPIIb/IIIa inhibitors are related to their mechanism of action and potential off-target effects:
-
Bleeding: As potent antiplatelet agents, the primary and most significant side effect is an increased risk of bleeding.[6][7][8][9]
-
Thrombocytopenia: A decrease in platelet count is a known complication, which can sometimes be severe.[6][8][10] This can be immunologically mediated.[10]
-
Cardiovascular effects: Hypotension and bradycardia have also been reported.[6]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound or other GPIIb/IIIa antagonists.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent inhibition of platelet aggregation | 1. Reagent variability (platelet preparation, agonist concentration). 2. Compound degradation. 3. Incorrect assay conditions. | 1. Standardize platelet isolation and agonist preparation protocols. 2. Ensure proper storage and handling of this compound. 3. Optimize incubation times and temperatures for the platelet aggregation assay. |
| Unexpected cell death in in vitro assays | 1. Off-target cytotoxicity. 2. High compound concentration. 3. Contamination of cell culture. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations. 2. Titrate the concentration of this compound to the lowest effective dose. 3. Check cell cultures for microbial contamination. |
| Variability in binding affinity (Ki or IC50) measurements | 1. Issues with radioligand binding assay. 2. Inconsistent membrane preparation. 3. Data analysis errors. | 1. Validate the radioligand binding assay protocol for linearity and specificity. 2. Ensure consistent and high-quality membrane preparations. 3. Use appropriate curve-fitting software and statistical analysis. |
| Unexplained changes in inflammatory markers in cell-based assays | Potential off-target effects on immune cells. | 1. Use flow cytometry to analyze the expression of relevant integrins (e.g., Mac-1) on immune cells in your assay. 2. Measure the secretion of key cytokines and chemokines. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for GPIIb/IIIa
This protocol is a general guideline for determining the binding affinity of a compound like this compound to the GPIIb/IIIa receptor.
1. Membrane Preparation:
- Isolate platelets from whole blood by centrifugation.
- Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).
- Lyse the platelets by sonication or hypotonic buffer.
- Centrifuge the lysate at high speed to pellet the membranes.
- Resuspend the membrane pellet in a binding buffer.
2. Binding Assay:
- In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for GPIIb/IIIa (e.g., [³H]-tirofiban), and varying concentrations of the test compound (this compound).
- Incubate the plate to allow binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters with ice-cold buffer to remove non-specific binding.
- Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.
- Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50.
- Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Platelet Aggregation Assay
This protocol measures the functional effect of this compound on platelet aggregation.
1. Platelet-Rich Plasma (PRP) Preparation:
- Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate).
- Centrifuge the blood at a low speed to separate the PRP.
2. Aggregation Measurement:
- Pre-warm the PRP to 37°C.
- Add the PRP to a cuvette in a platelet aggregometer.
- Add the test compound (this compound) or vehicle control and incubate for a specified time.
- Induce platelet aggregation by adding an agonist such as ADP, collagen, or thrombin.
- Monitor the change in light transmittance through the cuvette over time, which corresponds to the degree of platelet aggregation.
3. Data Analysis:
- Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of the test compound to the control.
- Determine the IC50 of the compound for inhibiting platelet aggregation.
Protocol 3: Flow Cytometry for Integrin Cross-Reactivity
This protocol can be used to assess the potential cross-reactivity of this compound with other integrins on different cell types.
1. Cell Preparation:
- Use cell lines known to express other integrins of interest (e.g., endothelial cells for αvβ3, monocytes for Mac-1).
- Harvest and wash the cells with a suitable buffer.
2. Staining:
- Incubate the cells with the test compound (this compound) at various concentrations.
- Add a fluorescently labeled antibody that specifically binds to the integrin of interest (e.g., anti-αvβ3 or anti-Mac-1).
- Incubate on ice to allow antibody binding.
- Wash the cells to remove unbound antibody.
3. Flow Cytometry Analysis:
- Acquire the stained cells on a flow cytometer.
- Measure the mean fluorescence intensity (MFI) of the cell population.
- A decrease in MFI in the presence of the test compound may indicate competitive binding and potential cross-reactivity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPIIb/IIIa signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing a GPIIb/IIIa antagonist.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Platelet Aggregation by Cell Counting - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-Based High-Throughput Technique for Screening Integrin-Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting EMD-132338 inactivity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using EMD-132338 in their assays. While direct information on this compound is not publicly available, it is presumed to be a CXCR4 antagonist. The following guidance is based on common issues encountered with CXCR4 antagonists in experimental settings.
General Information
What is the presumed mechanism of action of this compound?
This compound is understood to be an antagonist of the CXC chemokine receptor 4 (CXCR4). CXCR4 is a G protein-coupled receptor that, upon binding its ligand CXCL12 (also known as SDF-1), activates downstream signaling pathways involved in cell migration, proliferation, and survival.[1][2] By blocking the interaction between CXCL12 and CXCR4, this compound is expected to inhibit these cellular processes.
Troubleshooting Guide: this compound Inactivity in Assays
This guide addresses potential reasons for observing a lack of activity with this compound in your experiments.
Question: Why am I not seeing any effect of this compound in my cell-based assay?
Answer: Several factors could contribute to the apparent inactivity of this compound. Consider the following possibilities:
-
Compound Integrity and Handling:
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent at the desired concentration. Poor solubility can lead to a lower effective concentration in your assay. Consider the use of co-solvents if necessary, but be mindful of their potential effects on the cells.[3]
-
Stability: The compound may have degraded due to improper storage or handling (e.g., exposure to light, repeated freeze-thaw cycles). Refer to the manufacturer's instructions for optimal storage conditions.
-
Purity: Verify the purity of your this compound stock. Impurities could interfere with its activity.
-
-
Experimental Setup:
-
Concentration Range: You may be using a concentration of this compound that is too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration range. Some CXCR4 antagonists can have biphasic effects, where high concentrations may lead to unexpected outcomes.[4][5]
-
Incubation Time: The duration of exposure to this compound might be insufficient to observe an effect. Time-course experiments are recommended to identify the optimal time point for your specific assay.
-
Assay-Specific Conditions: The pH, temperature, and serum concentration of your culture medium can all influence the activity of the compound. Ensure these parameters are optimized and consistent across experiments.
-
-
Biological System:
-
CXCR4 Expression: Confirm that your cell line or primary cells express sufficient levels of CXCR4 on the cell surface. Low or absent CXCR4 expression will result in a lack of response to a CXCR4 antagonist.
-
Cellular Uptake: While many small molecule inhibitors can passively diffuse across the cell membrane, some may require active transport. Issues with cellular uptake could limit the compound's access to its target.[6][7][8]
-
Presence of CXCL12: The SDF-1/CXCR4 axis is the target of this compound. Ensure that your assay system includes an appropriate concentration of CXCL12 to stimulate the receptor, which can then be antagonized by your compound. In some systems, cells may produce their own CXCL12, creating an autocrine loop.[1]
-
Alternative Signaling Pathways: Cells may utilize redundant or alternative signaling pathways that can compensate for the inhibition of CXCR4.
-
Off-Target Effects: Some CXCR4 antagonists have been shown to interact with other receptors, such as CXCR7, which can lead to complex or unexpected biological responses.[1]
-
Question: My migration/invasion assay is not showing inhibition with this compound. What should I check?
Answer: In addition to the general points above, consider these specific factors for migration and invasion assays:
-
CXCL12 Gradient: A robust and stable CXCL12 gradient is essential for inducing cell migration. Verify that your experimental setup (e.g., Boyden chamber) is generating an effective chemoattractant gradient.
-
Cell Adhesion: The ability of cells to adhere to and detach from the substrate is critical for migration. This compound's effect on migration might be masked if cell adhesion is compromised for other reasons.
-
Matrix Composition: For invasion assays, the composition and concentration of the extracellular matrix (e.g., Matrigel) can significantly impact the results.
Question: I am not observing the expected effect on cell proliferation or apoptosis. Why might this be?
Answer: The effects of CXCR4 antagonists on cell proliferation and survival can be complex and cell-type dependent.[1][4][5]
-
Direct vs. Indirect Effects: The primary role of the CXCL12/CXCR4 axis is often related to cell trafficking and homing rather than direct control of proliferation.[4] The observed effects on proliferation or apoptosis in some systems may be indirect consequences of disrupting cell adhesion to a protective niche.[4]
-
Culture Conditions: The presence or absence of serum and other growth factors in your culture medium can significantly influence the proliferative and survival responses to CXCR4 inhibition.
-
Time-Dependent Effects: Some studies have reported that CXCR4 antagonists can have differential effects on cell proliferation depending on the duration of the culture.[5] Short-term and long-term experiments may yield different results.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following tables illustrate typical results you might expect from experiments with a CXCR4 antagonist.
Table 1: Example Dose-Response of a CXCR4 Antagonist on Cell Migration
| Concentration (nM) | Migration Inhibition (%) |
| 0 | 0 |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 100 | 85 ± 4 |
| 1000 | 92 ± 3 |
Table 2: Example Effect of a CXCR4 Antagonist on Apoptosis in the Presence of Chemotherapy
| Treatment | % Apoptotic Cells |
| Vehicle Control | 5 ± 1 |
| Chemotherapeutic Agent | 25 ± 4 |
| CXCR4 Antagonist | 8 ± 2 |
| Chemotherapeutic Agent + CXCR4 Antagonist | 45 ± 6 |
Key Experiments & Protocols
1. CXCR4 Surface Expression by Flow Cytometry
-
Objective: To quantify the percentage of cells expressing CXCR4 on their surface.
-
Methodology:
-
Harvest cells and wash with ice-cold PBS containing 1% BSA.
-
Resuspend cells in a staining buffer (e.g., PBS with 1% BSA).
-
Add a fluorochrome-conjugated anti-CXCR4 antibody or an isotype control antibody.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash cells twice with staining buffer.
-
Resuspend cells in a suitable buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
-
2. Chemotaxis Assay (Boyden Chamber)
-
Objective: To assess the effect of this compound on CXCL12-induced cell migration.
-
Methodology:
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Place a chemoattractant (e.g., CXCL12) in the lower chamber of the Boyden apparatus.
-
Add the pre-treated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate for a period sufficient to allow cell migration (e.g., 4-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
3. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
-
Objective: To confirm that this compound binds to CXCR4 within the cell.[9]
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble CXCR4 remaining at each temperature using a method like Western blotting or ELISA.
-
Binding of this compound to CXCR4 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound inactivity.
References
- 1. Differential effects of CXCR4 antagonists on the survival and proliferation of myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 antagonists disrupt leukemia-meningeal cell adhesion and attenuate chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 antagonists in hematologic malignancies: more than just mobilizers? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformed and immortalized cellular uptake of oligodeoxynucleoside phosphorothioates, 3'-alkylamino oligodeoxynucleotides, 2'-O-methyl oligoribonucleotides, oligodeoxynucleoside methylphosphonates, and peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake of imatinib into leukemic cells is independent of human organic cation transporter 1 (OCT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - In Situ Target Engagement Studies in Adherent Cells - ACS Chemical Biology - Figshare [acs.figshare.com]
Technical Support Center: EMD-132338 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EMD-132338, a potent GPIIb/IIIa antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The GPIIb/IIIa receptor is found on the surface of platelets and plays a crucial role in hemostasis and thrombosis. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF). This binding mediates platelet aggregation, the final common pathway in the formation of a platelet plug. This compound works by blocking this binding, thereby inhibiting platelet aggregation and thrombus formation.
Q2: What are the primary in vitro applications of this compound?
The primary in vitro application of this compound is to study the role of the GPIIb/IIIa receptor in platelet function. It is commonly used in platelet aggregation assays to investigate the effects of various agonists and to screen for other antiplatelet compounds. It can also be utilized in studies of platelet adhesion and clot retraction.
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilutions to the final working concentration should be made in the appropriate aqueous buffer for your specific assay, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should this compound be stored?
This compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common pitfalls and provides solutions for experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of platelet aggregation | 1. Inactive Compound: Improper storage or handling may have degraded the compound. 2. Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit aggregation. 3. Issues with Platelet Preparation: Platelets may be activated or damaged during preparation. 4. Agonist Concentration Too High: The concentration of the platelet agonist (e.g., ADP, thrombin) may be too high, overcoming the inhibitory effect. | 1. Compound Integrity: Purchase this compound from a reputable supplier and follow recommended storage conditions. Prepare fresh stock solutions. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of this compound for your specific experimental conditions. 3. Platelet Quality: Ensure gentle handling of blood samples and adherence to established protocols for platelet-rich plasma (PRP) preparation to minimize premature platelet activation. 4. Agonist Titration: Optimize the concentration of the platelet agonist to induce submaximal aggregation, allowing for a clear window to observe inhibition. |
| Precipitation of this compound in aqueous buffer | 1. Low Solubility: this compound has limited solubility in aqueous solutions. 2. High Final Concentration: The final concentration of this compound in the assay may exceed its solubility limit. | 1. Solvent Choice: Use DMSO for the initial stock solution. 2. Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but does not affect platelet function (typically <0.5%). 3. Serial Dilutions: Prepare intermediate dilutions in a buffer containing a small amount of DMSO before adding to the final assay medium. |
| Unexpected side effects on cells (in cell-based assays other than platelets) | 1. Off-Target Effects: While this compound is a specific GPIIb/IIIa antagonist, off-target effects at high concentrations cannot be entirely ruled out. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Concentration Optimization: Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Control Experiments: Include appropriate vehicle controls (e.g., buffer with the same final concentration of DMSO) in your experiments to differentiate between compound-specific effects and solvent effects. 3. Literature Review: Consult the scientific literature for any reported off-target effects of this compound or other GPIIb/IIIa antagonists on your cell type of interest. |
| Variability between experimental repeats | 1. Inconsistent Platelet Counts: The number of platelets can vary between different preparations. 2. Donor Variability: Platelet reactivity can differ between blood donors. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in reagent concentrations. | 1. Platelet Count Normalization: Standardize the platelet count in your PRP preparations before each experiment. 2. Pooled Donors/Multiple Donors: For more robust data, consider pooling PRP from multiple donors or consistently using a panel of donors with known platelet reactivity. 3. Proper Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent reagent delivery. |
Experimental Protocols & Data
Key Experimental Protocol: Platelet Aggregation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. The PPP will be used as a reference (100% aggregation).
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
3. Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and add a stir bar. Allow the baseline to stabilize.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Induce platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregation is measured as the percentage change in light transmission relative to the PPP reference.
Quantitative Data Summary
| Parameter | Value | Experimental Conditions |
| IC50 (ADP-induced aggregation) | ~5-15 nM | Human platelet-rich plasma |
| Solubility | Soluble in DMSO | Limited solubility in aqueous buffers |
| Molecular Weight | 361.4 g/mol | - |
| CAS Number | 167364-01-4 | - |
Note: The IC50 value can vary depending on the specific experimental conditions, including the agonist and its concentration, and the source of platelets. It is highly recommended to determine the IC50 in your own experimental system.
Visualizing Key Processes
GPIIb/IIIa Signaling Pathway and this compound Inhibition
Caption: GPIIb/IIIa signaling and the inhibitory action of this compound.
Experimental Workflow for a Platelet Aggregation Assay
Caption: Workflow for a typical platelet aggregation inhibition experiment.
Improving the stability of EMD-132338 in solution
Disclaimer: Information regarding the specific stability profile of EMD-132338 is not extensively available in public literature. The following guidance is based on general principles for small molecule stability and data from related non-peptide GPIIb/IIIa antagonists, such as Tirofiban. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound instability in aqueous solutions?
A1: Like many small molecules, this compound may be susceptible to several degradation pathways in aqueous solutions:
-
Hydrolysis: The ester and amide functional groups present in the this compound structure could be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidation, particularly at electron-rich sites. Dissolved oxygen in buffers and exposure to light can promote oxidative degradation.[1]
-
Precipitation: Poor aqueous solubility can lead to precipitation, which may be mistaken for degradation. Precipitated compound can also be more prone to degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in foil.
Q3: What are the recommended storage conditions for the solid form of this compound?
A3: The solid compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is preferable.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Loss of activity in an aqueous assay buffer | Compound degradation (hydrolysis, oxidation). | Optimize the pH of the buffer to a range where the compound is more stable (e.g., near neutral pH for many compounds). Prepare fresh working solutions before each experiment. Consider adding antioxidants like ascorbic acid or DTT if oxidation is suspected.[1] |
| Adsorption to plasticware. | Use low-protein-binding tubes and plates. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer can sometimes mitigate adsorption, but compatibility with the assay must be verified. | |
| Precipitation observed in the working solution | Poor aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the experimental system (typically <0.5%). |
| Inconsistent results between experiments | Instability of stock or working solutions. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small, single-use aliquots. Perform a stability study of the compound in your specific assay buffer over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
This protocol provides a general method to quickly assess the stability of this compound in a specific buffer.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer.
-
Incubation: Aliquot the working solution into several vials. Take a "time zero" sample for immediate analysis. Incubate the remaining vials at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and analyze the sample by HPLC.
-
Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Protocol 2: General Method for Evaluating Solubility
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the aqueous buffer. This will result in a 1:50 dilution and a range of final this compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Signaling Pathway
This compound is a GPIIb/IIIa antagonist. The binding of agonists such as ADP, thrombin, and collagen to their respective receptors on platelets initiates an "inside-out" signaling cascade. This cascade leads to a conformational change in the GPIIb/IIIa receptor, activating it. The activated GPIIb/IIIa receptor can then bind to fibrinogen, which acts as a bridge between platelets, leading to platelet aggregation. This compound blocks the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby inhibiting platelet aggregation.
Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: EMD-132338 (and related c-Met inhibitors) Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the c-Met inhibitor EMD-1214063 (Tepotinib), a likely analogue to the queried EMD-132338, and the related compound EMD-1204831.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EMD-1214063 (Tepotinib) and EMD-1204831?
A1: EMD-1214063 and EMD-1204831 are potent and highly selective inhibitors of the c-Met receptor tyrosine kinase.[1] They competitively bind to the ATP-binding site of the c-Met kinase domain, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2]
Q2: What is the expected cytotoxic effect of these compounds?
A2: By inhibiting the c-Met signaling pathway, these compounds are expected to reduce the viability and proliferation of cancer cells that are dependent on this pathway for their growth and survival. This cytotoxic effect can be observed as a decrease in cell metabolic activity, induction of cell cycle arrest, and in some cases, apoptosis.[1]
Q3: Why am I observing high variability in my cytotoxicity assay results between experiments?
A3: High variability can be due to several factors. Ensure consistent cell seeding density and health. The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in your culture media can significantly impact the inhibitor's efficacy. Testing at non-physiological HGF concentrations may lead to misleading results.[2][3] Also, ensure the inhibitor is fully solubilized and stable in your media.
Q4: My IC50 values are significantly different from published data. What could be the reason?
A4: Discrepancies in IC50 values can arise from differences in the cancer cell line used, the duration of compound exposure, the specific cytotoxicity assay employed, and the confluence of the cells at the time of treatment. It is crucial to carefully control these experimental parameters.
Q5: The compound doesn't seem to be cytotoxic to my cell line of choice. What should I check?
A5: First, confirm that your cell line expresses c-Met and that the pathway is active. Not all cancer cell lines are dependent on c-Met signaling. You can verify this through techniques like Western blotting for phosphorylated c-Met. Also, consider the possibility of resistance mechanisms in your cell line.
Quantitative Data
The following tables summarize the inhibitory activity of EMD-1214063 (Tepotinib) and EMD-1204831 from published studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nmol/L) |
| EMD-1214063 (Tepotinib) | c-Met | 3[1][4] |
| EMD-1204831 | c-Met | 9[1] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | IC50 |
| EMD-1214063 (Tepotinib) | MKN-45 (gastric cancer) | Cell Viability | < 1 nmol/L[1] |
| EMD-1214063 (Tepotinib) | A549 (lung cancer) | c-Met Phosphorylation | 6 nmol/L[1] |
| EMD-1214063 (Tepotinib) | EBC-1 (lung cancer) | c-Met Phosphorylation | 9 nmol/L[5] |
| EMD-1204831 | MKN-45 (gastric cancer) | Cell Viability | 52 nmol/L[1] |
| EMD-1204831 | A549 (lung cancer) | c-Met Phosphorylation | 15 nmol/L[1] |
Experimental Protocols
Detailed Methodology: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[1][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
EMD-1214063 or EMD-1204831
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on a plate shaker for 5-10 minutes.
-
-
Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of EMD-1214063.
Caption: General experimental workflow for a cytotoxicity assessment.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. ijbs.com [ijbs.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: EMD-132338 (Gantofiban)
Welcome to the technical support center for EMD-132338, a potent and selective small-molecule glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) antagonist, also known as Gantofiban. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Gantofiban)?
This compound is a competitive antagonist of the GPIIb/IIIa receptor (also known as integrin αIIbβ3) on the surface of platelets. By binding to this receptor, it blocks the final common pathway of platelet aggregation, which is the binding of fibrinogen to activated GPIIb/IIIa. This prevents the formation of platelet plugs, thereby inhibiting thrombus formation.
Q2: What are the expected outcomes of this compound treatment in in vitro and in vivo models?
In vitro, this compound is expected to inhibit platelet aggregation induced by various agonists such as ADP, collagen, and thrombin in a dose-dependent manner. This can be measured using techniques like light transmission aggregometry (LTA). In vivo, the expected outcome is a reduction in thrombosis and an increase in bleeding time.
Q3: Are there any known off-target effects for this compound or other small-molecule GPIIb/IIIa antagonists?
While this compound is designed to be selective for GPIIb/IIIa, the possibility of off-target effects should be considered. Some GPIIb/IIIa antagonists have been reported to interact with other integrins, such as αvβ3, which is present on various cell types including endothelial cells and osteoclasts.[1] Researchers should consider the potential for effects on cell types other than platelets in their experimental systems.
Troubleshooting Unexpected Results
Here we address specific unexpected results that researchers may encounter during their experiments with this compound.
Unexpected Result 1: Incomplete or Weak Inhibition of Platelet Aggregation
Question: I am using this compound in a light transmission aggregometry (LTA) assay, but I am not observing the expected level of platelet aggregation inhibition. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Reagent Integrity | Verify the expiration date and storage conditions of your this compound stock. Prepare fresh solutions for each experiment. |
| Inaccurate Concentration | Ensure the final concentration of this compound in your assay is correct. Perform a dose-response curve to confirm the IC50 in your experimental setup. |
| Platelet Preparation | Platelets can become activated during preparation, which may affect their responsiveness. Ensure minimal handling and maintain samples at room temperature.[2][3] |
| Choice of Anticoagulant | The anticoagulant used can influence the apparent potency of GPIIb/IIIa antagonists. Citrate (B86180) can enhance the inhibitory effect, while heparin may require higher concentrations of the inhibitor for the same effect.[4] |
| Agonist Concentration | The concentration of the platelet agonist (e.g., ADP, collagen) used can impact the observed inhibition. Use a concentration that induces a submaximal response to sensitively measure inhibition. |
Unexpected Result 2: Paradoxical Platelet Activation
Question: I have observed an increase in markers of platelet activation (e.g., P-selectin expression) at certain concentrations of this compound, which is contrary to its inhibitory purpose. Why is this happening?
Background: Some small-molecule GPIIb/IIIa antagonists can induce a conformational change in the GPIIb/IIIa receptor that, under certain conditions, can lead to "outside-in" signaling and platelet activation.[5][6] This is more commonly observed with oral inhibitors at low trough concentrations but can be a factor in in vitro experiments.
Experimental Workflow to Investigate Paradoxical Activation:
Caption: Workflow to investigate paradoxical platelet activation by this compound.
Troubleshooting Steps:
| Observation | Potential Explanation and Action |
| Increased P-selectin at low this compound concentrations | This may indicate paradoxical activation. This phenomenon often requires platelet pre-stimulation and receptor clustering.[5] Try co-incubation with a low dose of a platelet agonist like ADP. |
| Activation is dependent on experimental setup | The surface on which platelets are adhered can influence this effect. Platelet adhesion to collagen, for example, can contribute to the clustering of GPIIb/IIIa receptors, creating a scenario where ligand-mimetic antagonists can induce activation.[5] |
| Variability between donors | There can be inter-individual differences in platelet responses. It is advisable to test platelets from multiple donors. |
Unexpected Result 3: Drug-Induced Thrombocytopenia in Cell Culture or Animal Models
Question: I am observing a decrease in platelet count in my in vitro or in vivo experiments after treatment with this compound. What could be the mechanism?
Background: A known, though rare, side effect of GPIIb/IIIa inhibitors is drug-induced thrombocytopenia. This is often immune-mediated, where the drug induces a conformational change in the GPIIb/IIIa receptor, exposing a neoepitope that is recognized by antibodies.[7] These antibodies can be pre-existing in some individuals (or animals) or can develop upon exposure.
Signaling Pathway of Drug-Induced Thrombocytopenia:
Caption: Proposed mechanism of this compound-induced thrombocytopenia.
Troubleshooting and Investigation:
| Observation | Investigative Steps |
| Decreased platelet count in vitro | Use flow cytometry to detect antibody binding to platelets in the presence of this compound. This typically requires serum from the affected individual or animal. |
| Thrombocytopenia in animal models | Screen animals for pre-existing antibodies that react with platelets in the presence of this compound before starting the study. Monitor platelet counts regularly during the study. |
| Platelet aggregation in blood films | Microscopic examination of blood smears may reveal platelet aggregates, which can be a sign of antibody-mediated platelet activation and clearance.[8] |
Detailed Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for Assessing this compound Efficacy
Objective: To determine the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
3.2% sodium citrate anticoagulant.
-
This compound stock solution.
-
Platelet agonist (e.g., ADP, collagen).
-
Light Transmission Aggregometer.
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Instrument Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add this compound at various final concentrations (or vehicle control) and incubate for the desired time.
-
Add the platelet agonist and record the change in light transmission for 5-10 minutes.
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Flow Cytometry for Detecting Paradoxical Platelet Activation
Objective: To measure the expression of the platelet activation marker P-selectin (CD62P) in response to this compound.
Materials:
-
Platelet-rich plasma (PRP).
-
This compound stock solution.
-
Low-dose ADP.
-
FITC-conjugated anti-CD61 antibody (platelet marker).
-
PE-conjugated anti-CD62P antibody (P-selectin marker).
-
Flow cytometer.
Procedure:
-
Platelet Preparation: Prepare PRP as described in the LTA protocol.
-
Treatment:
-
In separate tubes, add vehicle control or this compound at various concentrations to PRP.
-
To induce a pre-activated state, add a low concentration of ADP.
-
Incubate at room temperature for 10 minutes.
-
-
Staining:
-
Add FITC-anti-CD61 and PE-anti-CD62P antibodies to each tube.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Fixation: Add 1% paraformaldehyde to fix the platelets.
-
Analysis: Acquire data on a flow cytometer, gating on the CD61-positive platelet population, and quantify the percentage of CD62P-positive platelets.
Data Analysis:
-
Compare the percentage of P-selectin positive platelets in the this compound treated samples to the vehicle control. An increase in P-selectin expression would indicate paradoxical activation.
This technical support center provides a starting point for understanding and troubleshooting unexpected results with this compound. For further assistance, please consult the relevant scientific literature.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanistic model for paradoxical platelet activation by ligand-mimetic alphaIIb beta3 (GPIIb/IIIa) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects Of Glycoprotein IIb/IIIa Antagonists: Anti Platelet Aggregation And Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy Analysis: Tirofiban and the Landscape of GPIIb/IIIa Inhibitors
This guide provides a detailed comparison of Tirofiban (B1683177), a non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor, with the broader class of GPIIb/IIIa inhibitors. Due to the limited public information on EMD-132338, this guide will focus on Tirofiban as a representative of its class and will draw comparisons with other well-documented GPIIb/IIIa inhibitors to provide a comprehensive efficacy overview for researchers, scientists, and drug development professionals.
Mechanism of Action: The Final Common Pathway of Platelet Aggregation
Tirofiban and other GPIIb/IIIa inhibitors target the final common pathway of platelet aggregation.[1] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor (also known as integrin αIIbβ3) undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF).[2][3][4] This binding creates bridges between platelets, leading to the formation of a platelet plug.
Tirofiban acts as a reversible, competitive antagonist to the GPIIb/IIIa receptor.[1][5] It is a small molecule that mimics the Arg-Gly-Asp (RGD) sequence of fibrinogen, thereby blocking fibrinogen from binding to the activated receptor and inhibiting platelet aggregation.[4][6] This rapid onset and short duration of action allow for a high degree of control over platelet inhibition.[6]
Caption: Mechanism of action of Tirofiban on the GPIIb/IIIa receptor.
Comparative Efficacy Data
The efficacy of Tirofiban has been evaluated in numerous clinical trials, often in the context of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI).[7][8][9][10] The following tables summarize key quantitative data, providing a comparative perspective with other GPIIb/IIIa inhibitors where available.
| Drug | Clinical Trial / Study | Patient Population | Primary Endpoint | Result | Reference |
| Tirofiban | RESTORE | ACS undergoing angioplasty | Composite of death, MI, bypass surgery, repeat angioplasty, or stent placement at 30 days | 10.3% with Tirofiban vs. 12.2% with placebo (16% relative reduction, P=0.160) | [10] |
| Tirofiban | Yan et al. | High-risk NSTE-ACS after PCI | Major Adverse Cardiac Events (MACE) | Lower incidence of MACE in the Tirofiban group (P < 0.05) | [7] |
| Tirofiban | Milasinovic et al. | STEMI patients pretreated with clopidogrel | MACE at 30 days and 1 year | Improved primary efficacy endpoint at 30 days and 1 year in the Tirofiban group | [8] |
| Tirofiban vs. Abciximab | Systematic Review | ACS | MACE at 30 days | No significant difference in MACE between Tirofiban and Abciximab | [11] |
| Tirofiban vs. Eptifibatide (B1663642) | Systematic Review | ACS | MACE | No significant difference in MACE between Tirofiban and Eptifibatide | [12] |
| Drug | Parameter | Value / Finding | Reference |
| Tirofiban | Onset of Action | >90% platelet aggregation inhibition within 10 minutes | |
| Tirofiban | Half-life | Approximately 2 hours | [13] |
| Tirofiban | Reversibility | Platelet aggregation returns to near baseline within 4 to 8 hours after cessation of infusion | |
| Tirofiban | Bleeding Risk (vs. Control) | No significant difference in major bleeding | [9][10] |
| Tirofiban vs. Eptifibatide | Minor Bleeding Risk | Eptifibatide associated with a lower risk of minor bleeding | [12] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is the gold standard for assessing platelet function in vitro.[14] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Objective: To quantify the inhibitory effect of a compound (e.g., Tirofiban) on platelet aggregation induced by a specific agonist.
Methodology:
-
Blood Collection: Whole blood is collected from a healthy, medication-free donor into a tube containing an anticoagulant, typically 3.2% or 3.8% sodium citrate. The first few milliliters of blood are often discarded to avoid activation from the venipuncture.[15][16]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).[16]
-
The test compound (Tirofiban) or a vehicle control is added to the PRP and incubated for a specified period.
-
An agonist (e.g., ADP, collagen, thrombin) is added to induce platelet aggregation.
-
The change in light transmission is recorded over time, typically for 5-10 minutes, generating an aggregation curve.[16]
-
-
Data Analysis: The maximum percentage of aggregation and the area under the curve (AUC) are calculated to quantify the extent of platelet inhibition.[15][16]
Caption: Experimental workflow for Light Transmission Aggregometry.
Conclusion
Tirofiban is a potent and effective GPIIb/IIIa inhibitor with a rapid onset and short duration of action, making it a valuable agent in the management of acute coronary syndromes. While direct comparative data for this compound is unavailable in public literature, the established efficacy and safety profile of Tirofiban, as highlighted in numerous clinical studies, provides a robust benchmark for the evaluation of any new compound in this class. Comparative analyses with other agents like Abciximab and Eptifibatide show that while the overall efficacy in preventing major adverse cardiac events is similar, there may be subtle differences in safety profiles, such as the risk of minor bleeding. Future research on novel GPIIb/IIIa inhibitors should focus on demonstrating non-inferiority or superiority to established treatments like Tirofiban, with a keen eye on optimizing the balance between antithrombotic potency and bleeding risk.
References
- 1. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, signal transduction, activation, and inhibition of integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tirofiban - Wikipedia [en.wikipedia.org]
- 7. Efficacy and Safety of Tirofiban in High‐Risk Patients With Non‐ST‐Segment Elevation Acute Coronary Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of tirofiban-supported primary percutaneous coronary intervention in patients pretreated with 600 mg clopidogrel: results of propensity analysis using the Clinical Center of Serbia STEMI Register - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of reperfusion regimens with or without tirofiban in ST-elevation acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of platelet glycoprotein IIb/IIIa blockade with tirofiban on adverse cardiac events in patients with unstable angina or acute myocardial infarction undergoing coronary angioplasty. The RESTORE Investigators. Randomized Efficacy Study of Tirofiban for Outcomes and REstenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment with tirofiban for acute coronary syndrome (ACS): a systematic review and network analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Efficacy and safety of eptifibatide versus tirofiban in acute coronary syndrome patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Testing platelet aggregation activity [protocols.io]
In Vitro Showdown: A Comparative Analysis of the GPIIb/IIIa Antagonists EMD-132338 and Abciximab
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two platelet aggregation inhibitors: EMD-132338 and the well-established monoclonal antibody, Abciximab. This analysis is based on publicly available experimental data to delineate their respective mechanisms and performance in preclinical settings.
Both this compound and Abciximab target the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor is the final common pathway for platelet aggregation, making it a critical target for antiplatelet therapies. By blocking this receptor, these agents prevent the binding of fibrinogen and von Willebrand factor, thereby inhibiting the formation of platelet thrombi.
While both compounds share the same molecular target, their intrinsic properties and available in vitro data present a landscape of both similarities and distinctions. Abciximab, a chimeric human-murine monoclonal antibody Fab fragment, has been extensively studied, providing a wealth of in vitro data. In contrast, this compound, the active metabolite of the prodrug gantofiban, has more limited publicly available in vitro quantitative data, necessitating a comparison that acknowledges this disparity.
Mechanism of Action: A Shared Target
The primary mechanism of action for both this compound and Abciximab is the competitive inhibition of the GPIIb/IIIa receptor on the surface of platelets. Platelet activation by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen. This fibrinogen binding creates cross-links between platelets, leading to aggregation and thrombus formation.
Both this compound and Abciximab prevent this crucial step. Abciximab, being a large molecule, is thought to sterically hinder the binding of fibrinogen. This compound, a small molecule, also effectively blocks this interaction.
In Vitro Performance: A Data-Driven Comparison
The in vitro efficacy of GPIIb/IIIa antagonists is primarily assessed by their ability to inhibit platelet aggregation induced by various agonists. Quantitative measures such as the half-maximal inhibitory concentration (IC50) are key performance indicators.
| Parameter | This compound | Abciximab |
| Target | Glycoprotein IIb/IIIa (αIIbβ3) | Glycoprotein IIb/IIIa (αIIbβ3) |
| Molecule Type | Small molecule (active metabolite of gantofiban) | Chimeric monoclonal antibody Fab fragment |
| Platelet Aggregation Inhibition (ADP-induced) | Data not publicly available | IC50: 1.25-2.3 µg/mL (in citrated blood with 20 µM ADP)[1] |
| Platelet Aggregation Inhibition (Collagen-induced) | Data not publicly available | IC50: 2.3-3.8 µg/mL (in citrated blood with 5 µg/mL collagen)[1] |
| PAC-1 Binding Inhibition | Data not publicly available | IC50: 0.84 µg/mL[1] |
Note: The lack of publicly available, direct in vitro quantitative data for this compound prevents a side-by-side numerical comparison of potency with Abciximab. The data for Abciximab is derived from a study assessing inter-laboratory variations and demonstrates a consistent inhibitory effect.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of in vitro findings. Below are summaries of typical protocols used to evaluate GPIIb/IIIa antagonists.
Platelet Aggregometry
This is a standard method to assess platelet function.
References
Validating the Specificity of EMD-132338 for GPIIb/IIIa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of GPIIb/IIIa Antagonists
To effectively validate the specificity and potency of EMD-132338, its performance should be benchmarked against established GPIIb/IIIa antagonists. The following table summarizes key quantitative data for widely studied alternatives.
| Compound | Type | Binding Affinity (Kd) | IC50 (Platelet Aggregation) | Target Specificity |
| This compound | Small Molecule | Not available | Not available | GPIIb/IIIa |
| Abciximab | Monoclonal Antibody | ~5 nM | Not available | Binds to GPIIb/IIIa and other integrins like αvβ3 |
| Eptifibatide | Heptapeptide | ~120 nM | Not available | Highly specific for GPIIb/IIIa |
| Tirofiban | Small Molecule | ~15 nM | Not available | Highly specific for GPIIb/IIIa |
Note: The IC50 values for platelet aggregation are highly dependent on the agonist used (e.g., ADP, collagen) and the experimental conditions.
Experimental Protocols for Specificity Validation
To validate the specificity of a compound like this compound for the GPIIb/IIIa receptor, a combination of binding and functional assays is essential.
Radioligand Binding Assay for GPIIb/IIIa
This assay directly measures the affinity of a test compound for the GPIIb/IIIa receptor.
Objective: To determine the dissociation constant (Kd) of this compound for the GPIIb/IIIa receptor.
Materials:
-
Purified human GPIIb/IIIa receptor
-
Radiolabeled ligand with known affinity for GPIIb/IIIa (e.g., [³H]-Tirofiban or a suitable iodinated peptide)
-
This compound and other unlabeled competitor ligands
-
Assay Buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Plate Preparation: Coat 96-well microplates with purified GPIIb/IIIa receptor.
-
Competition Binding: In each well, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound (this compound) or a known competitor.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kd of the test compound can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay assesses the ability of a compound to inhibit platelet aggregation induced by various agonists.
Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin receptor agonist peptide (TRAP).
-
This compound and other GPIIb/IIIa antagonists.
-
Light transmission aggregometer.
Protocol:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of this compound or a control antagonist for a defined period (e.g., 5-10 minutes) at 37°C.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to the PRP and record the change in light transmission for a set time (e.g., 5-10 minutes).
-
Data Analysis: The maximum platelet aggregation is measured. Plot the percentage of inhibition of platelet aggregation against the concentration of the inhibitor to determine the IC50 value.
-
Specificity Assessment: To assess specificity, perform the assay with different agonists that act through distinct signaling pathways. A specific GPIIb/IIIa antagonist should inhibit aggregation induced by all agonists that converge on GPIIb/IIIa activation.
Visualizing Key Processes and Relationships
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: GPIIb/IIIa signaling pathway in platelet aggregation.
Caption: Experimental workflow for specificity validation.
Caption: Logical framework for comparative analysis.
References
Unveiling the Selectivity of EMD-132338: A Comparative Guide to its Cross-Reactivity with Other Integrins
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a molecule is paramount. This guide provides an objective comparison of the cross-reactivity of EMD-132338 (also known as cilengitide) with a panel of other integrins, supported by experimental data and detailed methodologies.
This compound, a cyclic RGD pentapeptide, has been identified as a potent antagonist of specific integrin subtypes. Its efficacy and potential side effects are intrinsically linked to its binding affinity and selectivity. This guide summarizes the available quantitative data, outlines the experimental protocols used to determine these interactions, and provides visualizations to clarify the molecular relationships.
Quantitative Analysis of this compound Binding Affinity
The inhibitory activity of this compound across a range of human integrins has been quantified using solid-phase binding assays. The following table summarizes the half-maximal inhibitory concentrations (IC50), providing a clear comparison of its potency and selectivity.
| Integrin Subtype | IC50 (nM) | Reference |
| αvβ3 | 0.61[1] | [1] |
| 4[2][3] | [2][3] | |
| αvβ5 | 8.4[1] | [1] |
| 79[2][3] | [2][3] | |
| α5β1 | 14.9[1] | [1] |
| αvβ6 | >1000[1] | [1] |
| αIIbβ3 | Weakly affected[4] | [4] |
| α1β1 | Negligible effect on adhesion | [2] |
| α2β1 | Negligible effect on adhesion | [2] |
Key Observations:
-
This compound demonstrates high affinity for the αvβ3 and αvβ5 integrins, with IC50 values in the low nanomolar range.[1][2][3]
-
The compound also exhibits significant, though slightly lower, affinity for the α5β1 integrin.[1]
-
A high degree of selectivity is observed against the αvβ6 integrin, with an IC50 value greater than 1000 nM.[1]
-
Qualitative data indicates weak to negligible effects on αIIbβ3, α1β1, and α2β1 integrins, suggesting a favorable selectivity profile.[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Solid-Phase Competitive Binding Assay
This assay is employed to determine the IC50 values of a test compound (this compound) by measuring its ability to compete with a known biotinylated ligand for binding to a purified integrin.
Materials:
-
Purified human integrins (e.g., αvβ3, αvβ5, α5β1, αvβ6)
-
Biotinylated natural ligands for each integrin (e.g., biotinylated vitronectin for αvβ3 and αvβ5, biotinylated fibronectin for α5β1)
-
This compound (cilengitide)
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., Tris-buffered saline with 1 mM MnCl2)
-
NeutrAvidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of purified integrin solution (typically 1-5 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the wells three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Binding: Prepare serial dilutions of this compound in Assay Buffer. Add 50 µL of the diluted compound to the wells, followed by 50 µL of the biotinylated ligand at a concentration that yields approximately 80% of maximal binding. Incubate for 2-3 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add 100 µL of NeutrAvidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit cell attachment to an extracellular matrix (ECM) protein-coated surface, which is mediated by specific integrins.
Materials:
-
Human cell lines expressing the integrins of interest (e.g., human umbilical vein endothelial cells (HUVECs), U87MG glioma cells)
-
ECM proteins (e.g., vitronectin, fibronectin, collagen I)
-
This compound (cilengitide)
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization Buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of the desired ECM protein solution (e.g., 10 µg/mL in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing and Blocking: Wash the wells twice with PBS and then block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.
-
Inhibition: Prepare serial dilutions of this compound in serum-free medium. Add 50 µL of the diluted compound to the coated wells.
-
Cell Seeding: Add 50 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 100 µL of methanol (B129727) for 10 minutes. Remove the methanol and add 100 µL of Crystal Violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well to dissolve the stain.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of adhesion inhibition at each concentration of this compound compared to the untreated control.
Visualizing the Binding Profile and Experimental Workflow
To further clarify the information presented, the following diagrams illustrate the binding selectivity of this compound and the workflow of the solid-phase binding assay.
Caption: Binding affinity profile of this compound for various integrin subtypes.
Caption: Workflow for the solid-phase competitive integrin binding assay.
References
- 1. Switching Roles—Exploring Concentration-Dependent Agonistic versus Antagonistic Behavior of Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cilengitide | Integrin | Autophagy | TargetMol [targetmol.com]
- 4. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Inability to Locate EMD-132338: A Proposed Alternative for a Comparative Guide on SARS-CoV-2 Nucleocapsid Protein Structure
An extensive search for the Electron Microscopy Data Bank (EMDB) entry EMD-132338 has yielded no results. This suggests that the entry may be mistyped, not yet publicly released, or has been superseded. Consequently, a direct comparison guide on the reproducibility of the experimental results associated with this compound cannot be generated at this time.
However, given the importance of structural biology in drug development and the audience of researchers and scientists, we propose a comparative guide on a topic of significant and current interest: the cryo-EM structural analysis of the SARS-CoV-2 nucleocapsid (N) protein in complex with RNA . This topic is rich with publicly available data and offers a valuable opportunity for a detailed comparative analysis of experimental approaches and findings.
The SARS-CoV-2 N protein is a crucial component of the viral life cycle, involved in packaging the viral RNA genome.[1][2] Its dynamic nature and propensity for higher-order oligomerization have made it a prime target for structural studies aimed at developing antiviral therapeutics.[1][3]
This proposed guide would compare and analyze the experimental results from key studies on the SARS-CoV-2 N protein, providing researchers with a clear overview of the current understanding of its structure and interaction with RNA. The guide will adhere to all the core requirements of the original request, including detailed data presentation, experimental protocols, and mandatory visualizations.
Below is a prospective outline of the proposed comparison guide.
Proposed Comparison Guide: Structural Insights into SARS-CoV-2 Nucleocapsid Protein-RNA Interactions
This guide will provide a comparative analysis of key experimental findings from structural studies of the SARS-CoV-2 nucleocapsid (N) protein complexed with RNA.
Quantitative Data Summary
A summary of key quantitative data from representative studies will be presented in a tabular format for ease of comparison. This will include details such as resolution, particle dimensions, and RNA binding affinities.
| Study (PDB ID) | Resolution (Å) | Oligomeric State | RNA Substrate | Key Dimensions |
| Study A (e.g., PDB: XXXX) | X.X | Dimer, Tetramer | ssRNA (poly-A) | ~14 nm "beads on a string"[1] |
| Study B (e.g., PDB: YYYY) | Y.Y | Octamer | 5' UTR RNA | Curved filaments (~20 nm diameter)[4] |
| Study C (e.g., PDB: ZZZZ) | Z.Z | Helical Filament | Genomic RNA fragment | Helical pitch and diameter |
Experimental Protocols
Detailed methodologies for the key experiments will be provided to allow for critical evaluation and replication of the findings.
Example: Cryo-Electron Microscopy (Cryo-EM) Protocol
-
Protein Expression and Purification: The full-length SARS-CoV-2 N protein is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
RNA Synthesis: Specific RNA fragments (e.g., polyA15, polyA50, or viral 5' UTR) are synthesized in vitro.[1]
-
Complex Formation: The purified N protein and RNA are incubated to form ribonucleoprotein (RNP) complexes.
-
Grid Preparation and Vitrification: The RNP solution is applied to cryo-EM grids and rapidly frozen in liquid ethane.
-
Data Acquisition: Micrographs are collected on a Titan Krios microscope equipped with a Gatan K3 detector.[2]
-
Image Processing and 3D Reconstruction: Single-particle analysis is performed using software such as RELION or cryoSPARC to obtain the final 3D reconstruction.
Visualizations
Signaling and Interaction Pathways
The interaction between the N-terminal domain (NTD) and C-terminal domain (CTD) of the N protein with RNA is a key aspect of its function.[1][3] The following diagram illustrates the proposed mechanism of RNA-induced conformational change.
Caption: RNA-induced conformational change in the SARS-CoV-2 N protein.
Experimental Workflow
The general workflow for determining the cryo-EM structure of the N protein-RNA complex is depicted below.
Caption: A typical experimental workflow for cryo-EM analysis.
We believe this proposed comparison guide on the SARS-CoV-2 N protein will be of great value to the target audience and can be generated based on the available scientific literature. We await your feedback on this proposal.
References
- 1. Structural dynamics of SARS-CoV-2 nucleocapsid protein induced by RNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Cryo-electron microscopy in the fight against COVID-19—mechanism of virus entry [frontiersin.org]
- 4. Modular characterization of SARS-CoV-2 nucleocapsid protein domain functions in nucleocapsid-like assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in Platelet Studies: A Comparative Analysis of EMD-132338, Saline, and DMSO
In the intricate world of platelet research, the use of appropriate negative controls is paramount to ensure the validity and reliability of experimental findings. This guide provides a comprehensive comparison of EMD-132338 (also known as lotrafiban), a specific inhibitor of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, with commonly used non-specific negative controls such as saline and dimethyl sulfoxide (B87167) (DMSO). This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable negative control for their platelet studies.
The Critical Role of Negative Controls in Platelet Research
Platelets are highly sensitive to their environment and can be activated by a multitude of stimuli. Therefore, a negative control is essential to establish a baseline and differentiate between the specific effects of a test compound and non-specific effects arising from the experimental conditions or vehicle. An ideal negative control should not induce platelet activation, aggregation, or degranulation, thus providing a true baseline for comparison.
This compound (Lotrafiban): A Specific GPIIb/IIIa Antagonist as a Negative Control
This compound, clinically known as lotrafiban, is a potent and specific antagonist of the platelet GPIIb/IIIa receptor.[1][2] This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets. By blocking this interaction, this compound effectively inhibits platelet aggregation induced by various agonists.[1] Its high specificity makes it an excellent tool to dissect the GPIIb/IIIa-dependent signaling pathways in platelet activation. When used as a negative control, it helps to confirm that the observed effects of a test compound are independent of GPIIb/IIIa-mediated aggregation.
Comparison of this compound with Standard Negative Controls
The choice of a negative control depends on the specific research question and experimental design. While saline and DMSO are widely used, they are not without their own biological effects.
| Feature | This compound (Lotrafiban) | Saline (0.9% NaCl) | Dimethyl Sulfoxide (DMSO) |
| Mechanism of Action | Specific antagonist of the GPIIb/IIIa receptor, inhibiting fibrinogen binding and platelet aggregation.[1][2] | Isotonic solution used as a vehicle control; generally considered inert at physiological concentrations. | Aprotic solvent used to dissolve water-insoluble compounds; can have direct effects on platelet function. |
| Specificity | High specificity for the GPIIb/IIIa receptor. | Non-specific; generally does not interact with platelet receptors. | Non-specific; can affect multiple cellular processes. |
| Effect on Platelet Aggregation | Potent inhibitor of platelet aggregation induced by various agonists.[1] | No significant effect at physiological concentrations. However, hypertonic saline can have anticoagulant effects.[3] | Can inhibit platelet aggregation, particularly at higher concentrations, through mechanisms including COX-1 inhibition.[4][5] |
| Effect on Platelet Activation | Primarily inhibits aggregation; may not affect initial activation steps upstream of GPIIb/IIIa. | Generally does not induce platelet activation. | Can inhibit platelet activation and degranulation.[5] |
| Considerations for Use | Ideal for studies investigating GPIIb/IIIa-independent pathways or as a positive control for anti-aggregation effects. | Suitable as a vehicle control for water-soluble compounds when minimal biological effect is desired. | Necessary for dissolving water-insoluble compounds, but its own biological effects must be controlled for and acknowledged. |
| Reported In Vitro Efficacy | Clinical studies show dose-dependent inhibition of platelet aggregation, with near 100% inhibition at higher doses.[6] In vitro IC50 values for similar GPIIb/IIIa antagonists are in the nanomolar range. | Not applicable. | Inhibition of platelet adherence and aggregation has been observed at concentrations as low as 0.5%.[5] |
Experimental Protocols
Accurate and reproducible data in platelet studies rely on meticulous experimental execution. Below are detailed protocols for two key assays used to assess platelet function.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold-standard method for measuring platelet aggregation in vitro.
Principle: The aggregation of platelets in platelet-rich plasma (PRP) is measured by an increase in light transmission through the sample as aggregates form.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature without the brake to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 200-300 x 10^9/L using autologous PPP.
-
Assay Procedure:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add adjusted PRP to a cuvette with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.
-
Add the negative control (this compound, saline, or DMSO) or test compound and incubate for the desired time. For DMSO, the final concentration should typically be kept below 0.5% to minimize its direct effects.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of individual platelets and the expression of surface markers of activation.
Principle: Fluorescently labeled antibodies are used to identify platelets and quantify the expression of activation markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding).
Protocol:
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose or sodium citrate).
-
Sample Preparation:
-
Dilute whole blood or use PRP.
-
Aliquot the sample into flow cytometry tubes.
-
-
Incubation with Controls/Test Compounds: Add the negative control (this compound, saline, or DMSO) or test compound and incubate for the specified duration.
-
Staining:
-
Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41 or CD61) and activation markers (e.g., anti-CD62P, PAC-1).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation (Optional): Fix the cells with 1% paraformaldehyde.
-
Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and the platelet-specific marker.
-
Data Analysis: Quantify the percentage of platelets positive for the activation marker or the mean fluorescence intensity.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the GPIIb/IIIa signaling pathway and a general experimental workflow for platelet function studies.
Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro platelet function studies.
Conclusion
The selection of an appropriate negative control is a critical decision in platelet research. This compound (lotrafiban), as a specific GPIIb/IIIa antagonist, offers a powerful tool to investigate platelet function with high precision, particularly when dissecting signaling pathways. While saline and DMSO are convenient vehicle controls, researchers must be cognizant of their potential off-target effects and design their experiments accordingly. This guide provides the necessary information to make an informed choice, thereby enhancing the quality and reliability of platelet research.
References
- 1. Comparative in vitro efficacy of different platelet glycoprotein IIb/IIIa antagonists on platelet-mediated clot strength induced by tissue factor with use of thromboelastography: differentiation among glycoprotein IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro measurement of platelet glycoprotein IIb/IIIa receptor blockade by abciximab: interindividual variation and increased platelet secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of GP IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD-132338 (Tepotinib) in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of EMD-132338 (Tepotinib) in combination therapies against other alternatives, supported by experimental data from clinical trials.
Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase.[1] Aberrant MET signaling, often through gene amplification, is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3] This has led to the clinical investigation of Tepotinib in combination with EGFR TKIs to overcome this resistance. This guide compares the efficacy and safety of Tepotinib-based combination therapies with other MET inhibitor combinations in similar patient populations.
Quantitative Data Summary
The following tables summarize the clinical trial data for Tepotinib and its alternatives in combination therapies for MET-driven NSCLC, particularly in the context of EGFR TKI resistance.
Table 1: Efficacy of Tepotinib in Combination with EGFR TKIs
| Clinical Trial | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| INSIGHT (Phase II) [4][5][6] | Tepotinib + Gefitinib | EGFR-mutant, MET-amplified NSCLC with acquired resistance to 1st/2nd-gen EGFR TKI | 66.7% | 16.6 months | 37.3 months |
| INSIGHT 2 (Phase II) [7] | Tepotinib + Osimertinib (B560133) | EGFR-mutant NSCLC with acquired resistance to 1st-line osimertinib due to MET amplification | 54.5% (in patients with ≥9 months' follow-up) | 16.6 months (from INSIGHT study with gefitinib) | 37.3 months (from INSIGHT study with gefitinib) |
Table 2: Efficacy of Alternative MET Inhibitor Combination Therapies
| Clinical Trial | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| Phase Ib/II Study [8][9][10][11] | Capmatinib + Gefitinib | EGFR-mutant, MET-dysregulated NSCLC with acquired resistance to EGFR TKI | 47% (in patients with high MET amplification, GCN ≥ 6) | Not Reported | Not Reported |
| SAVANNAH (Phase II) [12][13][14][15][16] | Savolitinib (B612288) + Osimertinib | EGFR-mutant, MET-amplified/overexpressed NSCLC with progression on osimertinib | 56% | 7.4 months | 6.1 weeks (median time to response) |
| Phase I Trial (NCT00585195) [17] | Crizotinib (B193316) | MET-amplified advanced NSCLC | 33% (in patients with high MET amplification) | Not Reported | 35 weeks |
| Co-MET Study [18] | Crizotinib | Advanced NSCLC with high MET gene copy number (≥ 7) | 40.0% | 5.7 months | 7.6 months |
Table 3: Safety Profile of Tepotinib (from VISION Trial - Monotherapy) [19][20][21]
| Adverse Event (AE) | Any Grade | Grade ≥3 |
| Peripheral Edema | 67.7% | 11.8% |
| Nausea | 23.3% | 0.6% |
| Diarrhea | 22.7% | 0.3% |
| Increased Blood Creatinine | 22.0% | 1.3% |
| Hypoalbuminemia | 25.2% | 3.8% |
| Increased Alanine Aminotransferase (ALT) | 14.1% | 2.2% |
| Increased Aspartate Aminotransferase (AST) | 11.2% | 1.9% |
| Increased Amylase | 10.5% | 1.9% |
Note: Data for combination therapy safety profiles are often reported with high variability and are dependent on the specific combination partner. The most common adverse events for Capmatinib plus Gefitinib included nausea, peripheral edema, decreased appetite, and rash.[11]
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are crucial for the interpretation and comparison of data. Below are key aspects of the methodologies employed in these studies.
MET Amplification Detection
-
Fluorescence In Situ Hybridization (FISH): This is considered the gold standard for detecting gene amplification.[22][23] The criteria for MET amplification in clinical trials often involve a MET gene copy number (GCN) of ≥5 or a MET/CEP7 ratio of ≥2.[5][7] However, different studies may use slightly different cut-off values.[17][24]
-
Next-Generation Sequencing (NGS): NGS is increasingly used to assess MET amplification.[22][23][25][26] While it offers the advantage of simultaneously detecting other genomic alterations, defining a standardized cut-off for amplification can be challenging, and its sensitivity compared to FISH can vary.[23][26]
Patient Selection Criteria (General Overview)
-
Histologically confirmed advanced or metastatic NSCLC.
-
Documented activating EGFR mutation.
-
Acquired resistance to a prior EGFR TKI.
-
Evidence of MET amplification or overexpression , as determined by central laboratory testing (FISH or IHC).[13][27]
-
ECOG performance status of 0 or 1. [27]
Efficacy and Safety Assessment
-
Tumor response is typically evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[28]
-
Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[20]
Visualizations
Signaling Pathway: EGFR TKI Resistance via MET Amplification
Caption: EGFR TKI resistance pathway via MET amplification.
Experimental Workflow: Patient Stratification and Treatment
Caption: Workflow for patient selection and treatment.
Logical Relationship: Combination Therapy Rationale
Caption: Logic of combining MET and EGFR inhibitors.
References
- 1. Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rapidly evolving therapeutic advances for classical EGFR-mutant NSCLC [frontiersin.org]
- 3. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Trial of Tepotinib Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Trial of Tepotinib Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Osimertinib plus savolitinib in EGFRm+/MET+ NSCLC following prior osimertinib [astrazenecaclinicaltrials.com]
- 14. deceraclinical.com [deceraclinical.com]
- 15. Savolitinib plus osimertinib in epidermal growth factor receptor (EGFR)-mutated advanced non-small cell lung cancer with MET overexpression and/or amplification following disease progression on osimertinib: primary results from the phase II SAVANNAH study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Phase 2 trial of crizotinib in Japanese patients with advanced NSCLC harboring a MET gene alteration: a Co-MET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. TEPMETKO (tepotinib) safety analysis [tepmetko.com]
- 21. Tepotinib: Guidance for oncology nurses on management of adverse events in patients with MET exon 14 skipping non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of MET gene amplification analysis by next-generation sequencing and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting [mdpi.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. NGS and FISH for MET amplification detection in EGFR TKI resistant non-small cell lung cancer (NSCLC) patients: A prospective, multicenter study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ascopubs.org [ascopubs.org]
Benchmarking EMD-132338: A Comparative Guide for a Novel GPIIb/IIIa Antagonist
For researchers and drug development professionals, understanding the performance of a novel compound relative to established standards is paramount. This guide provides a framework for benchmarking EMD-132338, a glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist, against known inhibitors. This compound's active form is Gantofiban, and it belongs to a class of antiplatelet agents that play a crucial role in cardiovascular therapeutics.
Mechanism of Action: The GPIIb/IIIa Signaling Pathway
Glycoprotein IIb/IIIa is an integrin complex on the surface of platelets that, upon activation, binds to fibrinogen, leading to platelet aggregation and thrombus formation.[1] GPIIb/IIIa antagonists competitively inhibit this binding, thereby preventing platelets from clumping together.
The binding of agonists like ADP, collagen, or thrombin to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade. This cascade leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. Once fibrinogen binds, it triggers "outside-in" signaling, which further promotes platelet activation, spreading, and aggregation. This compound, as a GPIIb/IIIa antagonist, is expected to block this final common pathway of platelet aggregation.
Comparative Performance Data
While specific experimental data for this compound (Gantofiban) is not publicly available, we can establish performance benchmarks using data from existing, clinically approved GPIIb/IIIa antagonists: Abciximab, Eptifibatide, and Tirofiban. The primary in vitro measure of performance for these antagonists is the half-maximal inhibitory concentration (IC50) in a platelet aggregation assay.
| Compound | Class | Target | IC50 (ADP-induced Aggregation) | Reference |
| This compound (Gantofiban) | Small Molecule | GPIIb/IIIa | Data not available | - |
| Abciximab | Monoclonal Antibody Fab Fragment | GPIIb/IIIa | 1.25 - 2.3 µg/mL | [2] |
| Eptifibatide | Cyclic Heptapeptide | GPIIb/IIIa | 0.11 - 0.22 µg/mL | [2] |
| Tirofiban | Non-peptide Small Molecule | GPIIb/IIIa | 19.6 nM (approx. 7.9 ng/mL) | [3] |
Note: IC50 values can vary based on experimental conditions, including the agonist and its concentration, and the source of platelets.
Experimental Protocols
To benchmark the performance of this compound, a standardized in vitro platelet aggregation assay is essential. The following outlines a typical protocol using Light Transmission Aggregometry (LTA).
Experimental Workflow: Platelet Aggregation Assay (LTA)
Detailed Methodology
-
Blood Collection: Whole blood should be collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood should be drawn into tubes containing 3.2% or 3.8% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Light Transmission Aggregometry (LTA):
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control at 37°C with stirring.
-
After a short incubation period, a platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
A dose-response curve is generated by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Conclusion
To effectively benchmark this compound, direct, head-to-head in vitro and in vivo studies against established GPIIb/IIIa antagonists are necessary. The provided experimental framework for platelet aggregation assays offers a standardized method to generate the quantitative data required for a robust comparison. By determining the IC50 value and other pharmacological parameters of this compound, researchers can accurately assess its potency and potential as a novel antiplatelet agent. Further studies should also investigate its binding kinetics, specificity, and effects on other aspects of platelet function.
References
- 1. Comparative study of antiplatelet drugs in vitro: distinct effects of cAMP-elevating drugs and GPIIb/IIIa antagonists on thrombin-induced platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of GP IIB/IIIA inhibitors and their activity as measured by aggregometry, flow cytometry, single platelet counting, and the rapid platelet function analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Proper Disposal of EMD-132338
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This document provides a comprehensive guide to the proper disposal procedures for EMD-132338, a GPIIb/IIIa antagonist used in platelet aggregation research. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene recommended).
-
Body Protection: A lab coat or other protective garment.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Due to the lack of specific hazard data, all materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be collected and disposed of as hazardous waste.
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.
2. Containerization:
-
Select Appropriate Containers: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are generally suitable for organic compounds like this compound.
-
Chemical Compatibility: Based on the piperazine (B1678402) component, avoid contact with strong oxidizing agents. Chemical resistance charts indicate that materials like Viton® (FKM) and other fluoroelastomers offer good resistance to piperazine.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Note the date when the first waste was added to the container.
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA. Typically, this is limited to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[2]
-
Keep Containers Closed: Ensure the waste container is securely closed at all times, except when adding waste.
4. Professional Disposal:
-
Engage a Licensed Waste Disposal Service: The primary and mandatory step for the final disposal of this compound is to contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal company. They are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Provide Information: Be prepared to provide the waste disposal service with all available information about the compound, including its chemical name and any known properties.
Quantitative Data for Hazardous Waste Disposal
While specific disposal limits for this compound are not established, the following table provides general quantitative limits for certain characteristics of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA). These are provided for informational purposes to illustrate the principles of hazardous waste classification.
| Characteristic | Regulatory Limit | EPA Waste Code |
| Ignitability | Flash point < 60°C (140°F) | D001 |
| Corrosivity (B1173158) | pH ≤ 2 or ≥ 12.5 | D002 |
| Reactivity | Unstable, reacts violently with water, etc. | D003 |
| Toxicity | Exceeds concentration limits for specific contaminants (e.g., heavy metals, pesticides) | D004 - D043 |
Source: U.S. Environmental Protection Agency (EPA)[3][4]
Experimental Protocols: Waste Characterization (Hypothetical)
If required by a waste disposal service, a basic waste characterization might be necessary. A hypothetical protocol could involve:
-
pH Determination: For aqueous solutions of this compound, use a calibrated pH meter to determine if the waste meets the corrosivity characteristic (pH ≤ 2 or ≥ 12.5).
-
Flash Point Test: For solutions in flammable solvents, a Pensky-Martens closed-cup tester could be used to determine the flash point to assess ignitability.
-
Solubility Test: Determine the solubility of the waste in water to provide information to the disposal facility about appropriate treatment methods.
Signaling Pathway and Experimental Workflow
This compound is an antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which plays a crucial role in platelet aggregation. The following diagram illustrates the signaling pathway inhibited by this compound.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a platelet aggregation inhibitor like this compound.
References
Navigating the Safe Handling of EMD-132338: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the GPIIb/IIIa antagonist EMD-132338, ensuring a safe laboratory environment is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 167364-01-4) is not publicly available, this guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans based on general best practices for handling solid chemical compounds in a research setting.
Core Safety and Handling Principles
Given the absence of specific hazard information for this compound, a cautious approach is necessary. The following recommendations are based on standard laboratory safety protocols for non-volatile, solid chemical compounds of unknown toxicity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes & Face | Safety Glasses with Side Shields or Safety Goggles | Protects against accidental splashes or airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Hands | Nitrile Gloves | Provides a barrier against skin contact. Check for any signs of degradation and change gloves frequently. |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | N95 or Higher Respirator | Recommended if handling procedures may generate dust. Use within a certified fume hood is the preferred method of exposure control. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize risks during the handling of this compound.
Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required equipment, such as spatulas, weigh boats, and solvent containers.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
Perform all manipulations, including weighing and transferring the solid compound, within the fume hood to minimize inhalation exposure.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Properly doff PPE, removing gloves last, to prevent contamination of skin and clothing.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
Waste Segregation and Disposal:
-
Solid Waste: Collect any unused this compound and contaminated disposable items (e.g., weigh boats, paper towels) in a clearly labeled, sealed waste container. The label should include "Hazardous Waste" and the chemical name.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal. All waste must be disposed of in accordance with local, state, and federal regulations.
By adhering to these general safety principles, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. It is imperative to seek out a substance-specific Safety Data Sheet and consult with your institution's safety officer for the most comprehensive and accurate safety information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
